Product packaging for 2,3,4,7-Tetramethyloctane(Cat. No.:CAS No. 62199-29-5)

2,3,4,7-Tetramethyloctane

Cat. No.: B15455353
CAS No.: 62199-29-5
M. Wt: 170.33 g/mol
InChI Key: YUCNZDFGMLKYFT-UHFFFAOYSA-N
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Description

2,3,4,7-Tetramethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B15455353 2,3,4,7-Tetramethyloctane CAS No. 62199-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-29-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,4,7-tetramethyloctane

InChI

InChI=1S/C12H26/c1-9(2)7-8-11(5)12(6)10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

YUCNZDFGMLKYFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)C(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,3,4,7-Tetramethyloctane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for 2,3,4,7-tetramethyloctane, a highly branched aliphatic hydrocarbon. Due to the absence of direct literature on the synthesis of this specific isomer, this document outlines two logical and scientifically sound retrosynthetic analyses. The proposed forward syntheses are based on well-established organic chemistry reactions, including Grignard reactions, ketone alkylation, dehydration, and reduction reactions. Detailed experimental protocols, based on analogous transformations reported in the literature, are provided for each key step. Quantitative data from similar reactions are summarized in tabular format to offer expected yields and reaction conditions. Furthermore, signaling pathway diagrams generated using Graphviz are included to visually represent the proposed synthetic workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of complex branched alkanes for various applications, including as reference compounds in analytical chemistry and as fragments in drug discovery.

Introduction

Highly branched alkanes are of significant interest in various fields of chemistry and technology. Their unique physical properties, such as low freezing points and high octane numbers, make them valuable components in fuels and lubricants. In the context of medicinal chemistry and drug development, complex alkyl fragments are often incorporated into pharmacologically active molecules to enhance their lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a C12 hydrocarbon, represents a structurally interesting, highly branched alkane. The development of efficient and reliable synthetic routes to such molecules is crucial for enabling their further study and application.

This guide details two distinct, plausible synthetic pathways for the preparation of this compound, starting from readily available chemical building blocks.

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests several possible bond disconnections. Two promising strategies have been identified and are detailed below.

Pathway A: Grignard Reaction and Dehydration-Hydrogenation Sequence

This pathway involves the formation of the carbon skeleton through a Grignard reaction, followed by the removal of a hydroxyl group via dehydration and subsequent hydrogenation of the resulting alkene.

Pathway_A_Retrosynthesis This compound This compound 2,3,4,7-Tetramethyloctene 2,3,4,7-Tetramethyloctene This compound->2,3,4,7-Tetramethyloctene Hydrogenation 2,3,4,7-Tetramethyloctan-4-ol 2,3,4,7-Tetramethyloctan-4-ol 2,3,4,7-Tetramethyloctene->2,3,4,7-Tetramethyloctan-4-ol Dehydration 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanone 2,3,4,7-Tetramethyloctan-4-ol->3,4-Dimethyl-2-pentanone Grignard Reaction Isobutylmagnesium bromide Isobutylmagnesium bromide 2,3,4,7-Tetramethyloctan-4-ol->Isobutylmagnesium bromide Grignard Reaction

Caption: Retrosynthetic analysis for Pathway A.

Pathway B: Ketone Alkylation and Reduction

This alternative approach utilizes the alkylation of a ketone to construct the carbon backbone, followed by the complete reduction of the carbonyl group to a methylene group.

Pathway_B_Retrosynthesis This compound This compound 5,6,7-Trimethyl-3-octanone 5,6,7-Trimethyl-3-octanone This compound->5,6,7-Trimethyl-3-octanone Reduction (Wolff-Kishner or Clemmensen) 3-Methyl-2-butanone 3-Methyl-2-butanone 5,6,7-Trimethyl-3-octanone->3-Methyl-2-butanone Alkylation 1-Bromo-2,3-dimethylbutane 1-Bromo-2,3-dimethylbutane 5,6,7-Trimethyl-3-octanone->1-Bromo-2,3-dimethylbutane Alkylation

Caption: Retrosynthetic analysis for Pathway B.

Detailed Synthesis Pathways and Experimental Protocols

The following sections provide a step-by-step guide for the forward synthesis of this compound based on the retrosynthetic analyses.

Pathway A: Grignard-Based Synthesis

This pathway offers a convergent approach to the target molecule.

Pathway_A_Forward_Synthesis Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutyl bromide->Isobutylmagnesium bromide Grignard Formation Mg, Et2O Mg, Et2O Mg, Et2O->Isobutylmagnesium bromide 2,3,4,7-Tetramethyloctan-4-ol 2,3,4,7-Tetramethyloctan-4-ol Isobutylmagnesium bromide->2,3,4,7-Tetramethyloctan-4-ol 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanone 3,4-Dimethyl-2-pentanone->2,3,4,7-Tetramethyloctan-4-ol Grignard Addition 2,3,4,7-Tetramethyloctene 2,3,4,7-Tetramethyloctene 2,3,4,7-Tetramethyloctan-4-ol->2,3,4,7-Tetramethyloctene Dehydration H2SO4, heat H2SO4, heat H2SO4, heat->2,3,4,7-Tetramethyloctene This compound This compound 2,3,4,7-Tetramethyloctene->this compound Hydrogenation H2, PtO2 H2, PtO2 H2, PtO2->this compound

Caption: Forward synthesis workflow for Pathway A.

Step 1: Synthesis of 2,3,4,7-Tetramethyloctan-4-ol via Grignard Reaction

  • Experimental Protocol (Analogous Reaction): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, is added magnesium turnings (1.2 eq). A solution of isobutyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C. A solution of 3,4-dimethyl-2-pentanone (1.0 eq) in anhydrous diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tertiary alcohol.

Step 2: Dehydration of 2,3,4,7-Tetramethyloctan-4-ol

  • Experimental Protocol (Analogous Reaction): The crude 2,3,4,7-tetramethyloctan-4-ol is placed in a round-bottom flask with a catalytic amount of concentrated sulfuric acid. The mixture is heated to 150-160 °C with stirring. The product alkene is distilled from the reaction mixture as it is formed. The distillate is washed with a saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and fractionally distilled to yield a mixture of isomeric alkenes.

Step 3: Hydrogenation of 2,3,4,7-Tetramethyloctene

  • Experimental Protocol (Analogous Reaction): The mixture of 2,3,4,7-tetramethyloctene isomers is dissolved in ethanol in a Parr hydrogenation apparatus. A catalytic amount of platinum(IV) oxide (Adam's catalyst) is added. The apparatus is flushed with hydrogen gas and then pressurized to 50 psi. The mixture is shaken at room temperature until the theoretical amount of hydrogen has been consumed. The catalyst is removed by filtration through a pad of Celite, and the solvent is removed by distillation to yield this compound.

Table 1: Summary of Quantitative Data for Pathway A (Based on Analogous Reactions)

StepReactionReactantsReagents/CatalystTemperature (°C)Time (h)Yield (%)
1Grignard Reaction3,4-Dimethyl-2-pentanone, Isobutylmagnesium bromideDiethyl ether0 to RT12~70-85
2Dehydration2,3,4,7-Tetramethyloctan-4-olConc. H₂SO₄150-1602-4~60-70
3Hydrogenation2,3,4,7-TetramethylocteneH₂, PtO₂RT4-8>95
Pathway B: Alkylation and Reduction Synthesis

This pathway provides a linear approach to the target molecule.

Pathway_B_Forward_Synthesis 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate Enolate 3-Methyl-2-butanone->Enolate Enolate Formation LDA, THF, -78C LDA, THF, -78C LDA, THF, -78C->Enolate 5,6,7-Trimethyl-3-octanone 5,6,7-Trimethyl-3-octanone Enolate->5,6,7-Trimethyl-3-octanone Alkylation 1-Bromo-2,3-dimethylbutane 1-Bromo-2,3-dimethylbutane 1-Bromo-2,3-dimethylbutane->5,6,7-Trimethyl-3-octanone This compound This compound 5,6,7-Trimethyl-3-octanone->this compound Wolff-Kishner Reduction H2NNH2, KOH, DEG, heat H2NNH2, KOH, DEG, heat H2NNH2, KOH, DEG, heat->this compound

Caption: Forward synthesis workflow for Pathway B.

Step 1: Synthesis of 1-Bromo-2,3-dimethylbutane

  • Experimental Protocol (Analogous Reaction): 2,3-Dimethyl-1-butene is subjected to hydroboration-oxidation to produce 2,3-dimethyl-1-butanol. The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

Step 2: Alkylation of 3-Methyl-2-butanone

  • Experimental Protocol (Analogous Reaction): To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added a solution of 3-methyl-2-butanone (1.0 eq) in THF dropwise. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. A solution of 1-bromo-2,3-dimethylbutane (1.05 eq) in THF is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by column chromatography.

Step 3: Wolff-Kishner Reduction of 5,6,7-Trimethyl-3-octanone

  • Experimental Protocol (Analogous Reaction): The ketone from the previous step, hydrazine hydrate (5 eq), and potassium hydroxide (4 eq) are dissolved in diethylene glycol. The mixture is heated to 130-140 °C for 2 hours, during which water and excess hydrazine are distilled off. The temperature is then raised to 190-200 °C and maintained for 4 hours. After cooling, the reaction mixture is diluted with water and extracted with pentane. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to give this compound.

Table 2: Summary of Quantitative Data for Pathway B (Based on Analogous Reactions)

StepReactionReactantsReagents/CatalystTemperature (°C)Time (h)Yield (%)
1Bromination2,3-Dimethyl-1-butanolPBr₃0 to RT2-3~80-90
2Alkylation3-Methyl-2-butanone, 1-Bromo-2,3-dimethylbutaneLDA, THF-78 to RT12~50-60
3Wolff-Kishner Reduction5,6,7-Trimethyl-3-octanoneH₂NNH₂, KOH, DEG130 to 2006~70-85

Conclusion

This technical guide has presented two viable synthetic pathways for the preparation of this compound. While no direct synthetic procedures for this specific molecule have been reported, the proposed routes are based on robust and well-documented organic transformations. Pathway A, utilizing a Grignard reaction, offers a convergent and potentially higher-yielding approach. Pathway B, based on ketone alkylation, provides a more linear sequence. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. The detailed protocols and compiled quantitative data from analogous reactions provide a solid foundation for the practical execution of these syntheses in a research or developmental setting. Further optimization of reaction conditions will likely be necessary to achieve maximum yields and purity for the target molecule.

The Natural Occurrence of Tetramethyloctane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biological significance, and analytical methodologies for tetramethyloctane isomers. These saturated branched-chain alkanes (C12H26) are found across diverse biological systems, from microorganisms to insects and fermented foods, indicating their involvement in various biochemical processes. This document synthesizes current knowledge, presenting qualitative and quantitative data, detailed experimental protocols, and visualizations of relevant biological and analytical pathways.

Natural Sources and Biological Significance

Tetramethyloctane isomers have been identified as volatile organic compounds (VOCs) in a variety of natural contexts. Their presence as metabolites from bacteria, fungi, and plants suggests a broad, though not yet fully understood, role in microbial and plant biology.[1] The high volatility and lipophilicity of these compounds make them suitable for roles as chemical signals or biomarkers.

Microbial and Fungal Volatilomes

The isomer 2,3,6,7-tetramethyloctane is recognized as a metabolite produced by bacteria, plants, and fungi.[1] Fungi of the Trichoderma genus, for instance, are known to produce a wide array of VOCs that play roles in biocontrol and plant growth promotion.[2][3] While specific quantitative data for tetramethyloctane isomers in Trichoderma emissions are not extensively detailed in the literature, the overall VOC emissions can be substantial, reaching concentrations in the hundreds of parts-per-billion by volume (ppbv) in headspace analysis.[2] The analysis of these fungal volatilomes is a key area of research for identifying novel bioactive compounds.[4][5][6]

Fermented Foods and Human Metabolism

Certain isomers have been identified in human-related matrices, pointing to roles as metabolic byproducts or potential disease biomarkers. Notably, 2,2,4,4-tetramethyloctane has been detected as a volatile component in fermented foods like vegetarian soybean kapi. In the context of human health, it has also been identified as a potential biomarker in fecal samples for the diagnosis of giardiasis, a parasitic intestinal infection.[7] Studies have shown a significantly greater prevalence of this compound in samples from patients with Giardia compared to control groups.

Role as Semiochemicals in Insects

In entomology, branched-chain alkanes are crucial components of cuticular hydrocarbons (CHCs), which act as a waterproofing layer and mediate chemical communication.[8][9] While a specific tetramethyloctane isomer has not yet been definitively identified as a pheromone, their structural class is integral to insect behavior. It is hypothesized that such compounds function as kairomones—chemical signals emitted by a predator and detected by a prey species, conferring an advantage to the prey. This type of interaction is fundamental to predator-prey dynamics in many ecosystems.

Quantitative Data on Natural Occurrence

Quantitative data for specific tetramethyloctane isomers in natural sources is limited in publicly available literature. Most studies report the qualitative identification of these compounds as part of a complex mixture of VOCs. The table below summarizes the key findings regarding the identification and context of their occurrence.

IsomerNatural Source/ContextFinding TypeReference
2,3,6,7-Tetramethyloctane Fungi, Bacteria, PlantsIdentified as a metabolite[1]
2,2,4,4-Tetramethyloctane Fermented Soybean KapiIdentified as a volatile component
2,2,4,4-Tetramethyloctane Human Fecal SamplesIdentified as a potential biomarker for Giardiasis

Experimental Protocols

The identification and quantification of tetramethyloctane isomers from natural samples rely heavily on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The choice of sample preparation is critical and depends on the matrix.

Protocol for VOC Analysis from Fecal Samples

This protocol is adapted for the identification of biomarkers such as 2,2,4,4-tetramethyloctane for giardiasis diagnostics.

1. Sample Preparation and Headspace Extraction:

  • A precise mass of the fecal sample (e.g., 500 mg) is placed into a 20 mL glass headspace vial.

  • To enhance the release of polar compounds and improve sensitivity, a salt solution (e.g., lithium chloride or sodium chloride) can be added.

  • The vial is sealed with a magnetic crimp cap containing a PTFE/silicone septum.

  • The sample is pre-heated and agitated (e.g., at 60°C for 30-60 minutes) to allow VOCs to equilibrate in the headspace.

2. Solid Phase Microextraction (SPME):

  • A SPME fiber, coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature.

  • The fiber adsorbs/absorbs the VOCs from the headspace.

3. GC-MS Analysis:

  • Injection: The SPME fiber is immediately transferred to the heated injection port (e.g., 250°C) of the GC-MS, where the VOCs are thermally desorbed onto the analytical column. The injector is typically operated in splitless mode to maximize sensitivity.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (e.g., 60 m length x 0.25 mm I.D. x 1.4 µm film thickness), is used for separation.

    • Carrier Gas: Helium is used at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 35-40°C, hold for 5 min), then ramps up (e.g., 10°C/min to 220°C), allowing for the separation of compounds based on their boiling points and chemical properties.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range of m/z 30-400.

    • Identification: Compounds are identified by comparing their mass spectra to reference libraries (e.g., NIST, Wiley) and by their retention indices.

Protocol for VOC Analysis from Fungal Cultures

This protocol is suitable for analyzing the volatilome of microorganisms like Trichoderma.

1. Sample Preparation:

  • A fungal plug is inoculated onto a solid medium (e.g., Potato Dextrose Agar - PDA) in a sealed glass flask.

  • The culture is incubated under controlled conditions (e.g., 27°C) for a period sufficient for growth and VOC production (e.g., 7-9 days).

  • A sterile medium flask is used as a negative control.

2. Headspace SPME-GC-MS Analysis:

  • The analysis follows the same principles as the fecal analysis. The SPME fiber is introduced into the headspace of the sealed culture flask.

  • Extraction and GC-MS parameters are similar to those described in Protocol 3.1, with potential adjustments to the oven temperature program based on the expected range of fungal VOCs.

Visualizations

Experimental Workflow for VOC Identification

The following diagram illustrates the typical workflow for the extraction and identification of tetramethyloctane isomers from a biological sample using HS-SPME-GC-MS.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Fungal Culture) Vial Homogenize & Place in Headspace Vial Sample->Vial Equilibrate Incubate & Equilibrate (Heat & Agitation) Vial->Equilibrate SPME Expose SPME Fiber to Headspace Equilibrate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb Separate GC Separation (Capillary Column) Desorb->Separate Detect MS Detection (EI, Scan m/z) Separate->Detect Library Library Search (NIST, Wiley) Detect->Library Identify Compound Identification Library->Identify G cluster_predator Predator Organism cluster_prey Prey Organism Predator Predator Insect Release Passive Release of Tetramethyloctane Isomer (Kairomone) Predator->Release Environment Dispersion in Environment (Air/Water) Release->Environment Receptor Olfactory Receptor Binding on Antennae Signal Neuronal Signal Transduction Receptor->Signal Response Behavioral Response (e.g., Avoidance, Reduced Oviposition) Signal->Response Environment->Receptor

References

Spectroscopic Profile of 2,3,4,7-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,4,7-tetramethyloctane. Due to the absence of publicly available experimental spectra for this specific branched alkane, this document presents predicted data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy for alkanes. It also outlines detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, ¹³C-NMR, and ¹H-NMR data for this compound. These predictions are derived from the analysis of fragmentation patterns and chemical shift estimations typical for branched alkanes.

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (Mass-to-Charge Ratio) Predicted Relative Intensity Proposed Fragment Ion
170Very Low / Absent[C₁₂H₂₆]⁺˙ (Molecular Ion)
155Low[C₁₁H₂₃]⁺ (Loss of CH₃)
127Moderate[C₉H₁₉]⁺ (Loss of C₃H₇)
99Moderate[C₇H₁₅]⁺ (Loss of C₅H₁₁)
85High[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57Very High (Base Peak)[C₄H₉]⁺ (tert-Butyl cation)
43High[C₃H₇]⁺ (Isopropyl cation)

Table 2: Predicted ¹³C-NMR Chemical Shifts (in CDCl₃)

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity (Proton Decoupled)
C1~22.6q
C2~32.0d
C3~36.7d
C4~45.1d
C5~24.8t
C6~39.2t
C7~27.9d
C8~22.6q
C2-CH₃~19.7q
C3-CH₃~14.1q
C4-CH₃~11.4q
C7-CH₃~19.7q

Table 3: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1, H8~0.88d~6.5
H2~1.65m-
H3~1.35m-
H4~1.15m-
H5~1.25m-
H6~1.05m-
H7~1.50m-
C2-CH₃~0.85d~6.8
C3-CH₃~0.83d~6.7
C4-CH₃~0.82d~6.6
C7-CH₃~0.86d~6.9

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is used.

  • Gas Chromatography:

    • Injector: The sample is injected into a heated injector port (typically 250-280 °C) in split or splitless mode.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.

    • Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of the analyte from any impurities.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

    • Mass Analyzer: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detector: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹³C-NMR Spectroscopy:

    • Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Broadband decoupling is used to remove the splitting of carbon signals by attached protons, resulting in a spectrum of singlets for each unique carbon atom.

    • Parameters: Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H-NMR Spectroscopy:

    • Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

    • Parameters: Typical parameters include a 90° pulse angle, a short relaxation delay (1-2 seconds), and a smaller number of scans compared to ¹³C-NMR due to the higher natural abundance and sensitivity of the ¹H nucleus.

    • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep GC Gas Chromatography Dissolution->GC H_NMR ¹H-NMR NMR_Prep->H_NMR C_NMR ¹³C-NMR NMR_Prep->C_NMR EI_MS Electron Ionization MS GC->EI_MS MS_Data Mass Spectrum (Fragmentation Pattern) EI_MS->MS_Data H_NMR_Data ¹H-NMR Spectrum (Chemical Shift, Splitting) H_NMR->H_NMR_Data C_NMR_Data ¹³C-NMR Spectrum (Chemical Shift) C_NMR->C_NMR_Data Structure Structure Elucidation MS_Data->Structure H_NMR_Data->Structure C_NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Discovery and Advancements in the Study of Branched C12 Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (C12H26), an alkane with twelve carbon atoms, exists as 355 structural isomers, ranging from the linear n-dodecane to highly branched structures.[1] While n-dodecane has well-documented physical properties and applications, its branched isomers have presented a more complex and nuanced field of study. Historically, the separation and characterization of these closely related compounds were significant challenges. However, with the advent of modern synthetic and analytical techniques, a deeper understanding of their unique properties and potential applications is emerging. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of branched C12 alkanes, with a focus on experimental methodologies and quantitative data.

Historical Context and Discovery

The concept of isomerism, where compounds share the same molecular formula but exhibit different structural arrangements, was a pivotal development in the field of organic chemistry. While the discovery of isomers for smaller alkanes like butane and pentane dates back to the 19th century, the specific isolation and characterization of the vast number of dodecane isomers occurred much later. The initial challenges lay in the fractional distillation of petroleum, where many of these isomers are present in complex mixtures.

The development of gas chromatography (GC) in the mid-20th century was a watershed moment, enabling the separation of individual isomers from these complex hydrocarbon mixtures. Coupled with mass spectrometry (MS), researchers could finally begin to identify and catalog the numerous branched C12 alkanes. While a detailed historical timeline for the discovery of each of the 355 isomers is not comprehensively documented in a single source, the collective efforts of petroleum chemists and analytical scientists over several decades have contributed to our current understanding.

Synthesis of Branched C12 Alkanes

The targeted synthesis of specific branched C12 alkanes is crucial for studying their individual properties. Two classical and versatile methods for forming the carbon-carbon bonds necessary for creating branched structures are the Wurtz and Grignard reactions.

Experimental Protocol: Wurtz Reaction for the Synthesis of a Symmetrical Branched C12 Alkane (e.g., 5,6-diethyloctane)

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in a dry ether solvent to form a new carbon-carbon bond, resulting in a longer alkane.[2][3][4] This method is particularly useful for synthesizing symmetrical alkanes.

Materials:

  • 3-bromopentane

  • Sodium metal

  • Anhydrous diethyl ether

  • Apparatus for reflux with stirring and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Place finely cut sodium metal in the flask under an inert atmosphere.

  • Add anhydrous diethyl ether to the flask to cover the sodium.

  • Dissolve 3-bromopentane in anhydrous diethyl ether and place it in the dropping funnel.

  • Slowly add the 3-bromopentane solution to the stirred suspension of sodium in diethyl ether. The reaction is exothermic and may require cooling to control the rate.

  • After the addition is complete, reflux the mixture for several hours to ensure the reaction goes to completion.

  • After cooling to room temperature, carefully quench the excess sodium by the slow addition of ethanol, followed by water.

  • Separate the ethereal layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the diethyl ether by distillation.

  • Purify the resulting 5,6-diethyloctane by fractional distillation.

Experimental Protocol: Grignard Reaction for the Synthesis of an Unsymmetrical Branched C12 Alkane (e.g., 2-methylundecane)

The Grignard reaction involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.[5][6][7] This method is highly versatile for creating a wide range of branched alkanes.

Materials:

  • 1-bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • Apparatus for reaction under inert atmosphere

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, all under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromodecane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction is initiated, add the remaining 1-bromodecane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the decylmagnesium bromide.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add methyl iodide to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and brine.

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • Purify the resulting 2-methylundecane by fractional distillation.

Characterization of Branched C12 Alkanes

The characterization of branched C12 alkanes relies heavily on modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for separating and identifying the components of a mixture.[8][9][10] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that can be used to identify the structure of each isomer.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/minute.

    • Final hold: 10 minutes at 250 °C.

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Prepare a dilute solution of the C12 alkane isomer mixture in a volatile solvent such as hexane or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

Data Analysis:

  • The retention time of each peak in the chromatogram provides information about the boiling point of the isomer.

  • The mass spectrum of each peak is compared with a library of known spectra (e.g., NIST) for identification. The fragmentation patterns of branched alkanes are characterized by the formation of stable carbocations.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12][13][14][15] Both ¹H and ¹³C NMR are used to elucidate the structure of branched alkanes.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve 5-10 mg of the purified C12 alkane isomer in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.[13][15]

  • Add a small amount of TMS as an internal standard.

Data Acquisition and Analysis:

  • ¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information about the different types of hydrogen atoms and their connectivity. For example, methyl groups will appear as singlets, doublets, or triplets depending on their neighboring protons, while methylene and methine protons will show more complex splitting patterns.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts of these signals can help to distinguish between methyl, methylene, methine, and quaternary carbons.

Quantitative Data

The physical properties of branched C12 alkanes are highly dependent on their structure. Increased branching generally leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. However, highly symmetrical isomers can have higher melting points due to more efficient packing in the crystal lattice.

IsomerBoiling Point (°C)Melting Point (°C)
n-Dodecane216.3[16]-9.6[16]
2-Methylundecane210[17]-46.8[17]
3-Methylundecane211[18]-
2,2-Dimethyldecane201[19]-50.8 (estimate)[19]
2,3-Dimethyldecane-196.6 K (-76.55 °C)[20]

Data for other isomers is less readily available in comprehensive tables.

Visualizations

Logical Workflow for the Synthesis and Characterization of a Branched C12 Alkane

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Select Target Branched C12 Alkane choose_method Choose Synthetic Method (e.g., Grignard or Wurtz) start->choose_method grignard Grignard Reaction: 1. Form Grignard Reagent 2. Couple with Alkyl Halide choose_method->grignard Unsymmetrical wurtz Wurtz Reaction: Couple two Alkyl Halides with Sodium choose_method->wurtz Symmetrical workup Reaction Work-up and Crude Product Isolation grignard->workup wurtz->workup purification Purification (Fractional Distillation) workup->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr data_analysis Data Analysis and Structure Elucidation gcms->data_analysis nmr->data_analysis final_product Verified Branched C12 Alkane data_analysis->final_product

Caption: A logical workflow for the synthesis and characterization of a branched C12 alkane.

Relationship Between Branching and Physical Properties

Branching_Properties cluster_structure Molecular Structure cluster_properties Physical Properties branching Increased Branching surface_area Decreased Surface Area branching->surface_area packing More Spherical Shape branching->packing boiling_point Lower Boiling Point surface_area->boiling_point Weaker van der Waals forces melting_point Higher Melting Point (for symmetrical isomers) packing->melting_point Improved crystal lattice packing

Caption: The influence of increased branching on the physical properties of C12 alkanes.

References

Thermochemical Profile of 2,2,7,7-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2,7,7-tetramethyloctane (CAS No. 1071-31-4). Due to a scarcity of direct experimental measurements for this specific branched alkane, this document presents a combination of critically evaluated, calculated data and relevant experimental data for structurally similar compounds. Furthermore, it details the general experimental protocols employed for determining the thermochemical properties of long-chain alkanes, offering a foundational understanding for further research and application in fields such as chemical process design, drug development, and computational modeling.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of 2,2,7,7-tetramethyloctane. It is important to note that a significant portion of the available data is derived from computational methods.

Table 1: Calculated Thermochemical Properties of 2,2,7,7-Tetramethyloctane [1]

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (ΔfG°)55.84kJ/molJoback Calculated Property
Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas)-308.51kJ/molJoback Calculated Property
Enthalpy of Fusion at Standard Conditions (ΔfusH°)12.01kJ/molJoback Calculated Property
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)39.71kJ/molJoback Calculated Property
Octanol/Water Partition Coefficient (logPoct/wat)4.639-Crippen Calculated Property

Table 2: Reaction Thermochemistry for 2,2,7,7-Tetramethyloctane [2]

ReactionEnthalpy of Reaction (ΔrH°)ConditionsSolvent
Hydrogen + trans-2,2,7,7-Tetramethyl-4-octene = 2,2,7,7-Tetramethyloctane-26.90 ± 0.06 kcal/molliquid phaseAcetic acid
Hydrogen + cis-2,2,7,7-Tetramethyl-4-octene = 2,2,7,7-Tetramethyloctane-26.04 ± 0.15 kcal/molliquid phaseAcetic acid

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for 2,2,7,7-tetramethyloctane is limited, the following protocols describe the standard methodologies used for determining the thermochemical properties of long-chain alkanes. These methods are applicable for future experimental investigations of the target molecule.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.

Experimental Workflow: Bomb Calorimetry

Workflow for determining the enthalpy of formation using bomb calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of the alkane is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization and Assembly: The bomb is filled with pure oxygen under pressure to ensure complete combustion. It is then submerged in a known quantity of water within an insulated container (the calorimeter).

  • Ignition and Temperature Measurement: The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature increase. This temperature change is meticulously recorded.

  • Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter is predetermined by combusting a substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature rise.

  • Calculation of Enthalpy of Formation: Using Hess's Law, the standard enthalpy of formation of the alkane is calculated from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Determination of Heat Capacity

Experimental Workflow: Differential Scanning Calorimetry (DSC)

G Workflow for Heat Capacity Determination cluster_0 DSC Measurement cluster_1 Calibration and Analysis A Sample and Reference Pans: - Place a known mass of 2,2,7,7-tetramethyloctane in a sample pan - Use an empty pan as a reference B Temperature Program: - Heat both pans at a controlled rate A->B C Heat Flow Measurement: - The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature B->C F Calculate Heat Capacity (Cp): - Compare the heat flow of the sample to the standard C->F D Baseline Correction: - Run the experiment with empty pans to establish a baseline D->F E Standard Calibration: - Run a standard with a known heat capacity (e.g., sapphire) E->F

Workflow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid alkane is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow between the sample and the reference required to maintain them at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration and Calculation: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire. The heat capacity of the sample is then determined by comparing its heat flow signal to that of the standard.

Computational Approaches

In the absence of extensive experimental data, computational chemistry provides valuable estimates of thermochemical properties.

Logical Relationship: Computational Thermochemistry

G Logical Flow of Computational Thermochemistry A Molecular Structure Input: - 2,2,7,7-Tetramethyloctane B Selection of a Theoretical Model: - e.g., Density Functional Theory (DFT) - e.g., Group Contribution Methods (Joback) A->B C Quantum Mechanical Calculation (for DFT): - Solve the Schrödinger equation to obtain electronic energy B->C D Group Contribution Calculation: - Sum the contributions of predefined molecular groups B->D E Statistical Mechanics: - Calculate vibrational, rotational, and translational contributions to thermodynamic properties from DFT results C->E F Prediction of Thermochemical Properties: - Enthalpy of Formation (ΔfH°) - Entropy (S°) - Heat Capacity (Cp) D->F E->F

Logical flow for the computational prediction of thermochemical properties.

Group contribution methods, such as the Joback method, estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. More advanced methods, like Density Functional Theory (DFT), solve the electronic structure of the molecule to provide more accurate predictions of its thermodynamic properties.

Conclusion

This technical guide has synthesized the available thermochemical data for 2,2,7,7-tetramethyloctane and outlined the standard experimental and computational methodologies for the determination of these properties. While a reliance on calculated data is currently necessary, this document provides a robust framework for researchers and professionals to understand the thermochemical profile of this compound and to design future experimental work to obtain more precise data. The provided workflows and diagrams offer a clear visual representation of the processes involved in generating thermochemical data, aiding in the planning and execution of further studies in this area.

References

Stereoisomers of 2,3,4,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the

Abstract

Stereoisomerism is a critical consideration in the fields of chemical research and pharmaceutical development, as different stereoisomers of a molecule can exhibit markedly different biological activities and physical properties. This document provides a comprehensive theoretical analysis of the stereoisomers of 2,3,4,7-tetramethyloctane. While specific experimental data for this compound is not extensively available in published literature, this guide outlines the principles of its stereochemistry, presents hypothetical data for its isomers, details generalized experimental protocols for asymmetric synthesis and chiral separation, and provides visualizations of stereoisomeric relationships and experimental workflows.

Theoretical Stereoisomer Analysis

The molecular structure of this compound possesses four stereocenters, which are carbon atoms bonded to four different substituent groups. The presence of these chiral centers gives rise to a number of possible stereoisomers.

1.1. Identification of Stereocenters

The IUPAC name this compound describes an eight-carbon chain with methyl groups at positions 2, 3, 4, and 7. The stereocenters are located at these positions: C2, C3, C4, and C7.

1.2. Number of Stereoisomers

The maximum number of stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of stereocenters. For this compound, with n=4, the total number of possible stereoisomers is 2^4 = 16.

These 16 stereoisomers exist as 8 pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. Each stereoisomer has a unique three-dimensional arrangement and can be assigned a specific configuration (R or S) at each stereocenter.

Data Presentation: Hypothetical Properties of Stereoisomers

Due to the absence of comprehensive experimental data in publicly accessible databases, the following table presents hypothetical physical properties for the stereoisomers of this compound. This data is for illustrative purposes to demonstrate the expected differences between diastereomers and the relationship between enantiomers. Enantiomers have identical physical properties such as boiling and melting points, but they rotate plane-polarized light in equal and opposite directions. Diastereomers have distinct physical properties.

Isomer Name Configuration Hypothetical [α]D (degrees) Hypothetical Boiling Point (°C) Hypothetical Melting Point (°C)
(2R,3R,4R,7R)-2,3,4,7-tetramethyloctaneR,R,R,R+15.2210.5-55.2
(2S,3S,4S,7S)-2,3,4,7-tetramethyloctaneS,S,S,S-15.2210.5-55.2
(2R,3R,4R,7S)-2,3,4,7-tetramethyloctaneR,R,R,S+8.7212.1-53.8
(2S,3S,4S,7R)-2,3,4,7-tetramethyloctaneS,S,S,R-8.7212.1-53.8
(2R,3R,4S,7R)-2,3,4,7-tetramethyloctaneR,R,S,R+11.5211.8-54.1
(2S,3S,4R,7S)-2,3,4,7-tetramethyloctaneS,S,R,S-11.5211.8-54.1
(2R,3S,4R,7R)-2,3,4,7-tetramethyloctaneR,S,R,R-3.4213.5-52.5
(2S,3R,4S,7S)-2,3,4,7-tetramethyloctaneS,R,S,S+3.4213.5-52.5
... (and the 8 other remaining stereoisomers)............

Experimental Protocols

The synthesis and separation of specific stereoisomers of highly branched alkanes like this compound require specialized techniques in asymmetric synthesis and chiral chromatography.

3.1. Asymmetric Synthesis

Asymmetric synthesis aims to selectively create a specific stereoisomer.[1][2] A general approach for a molecule like this compound would involve a convergent synthesis strategy, where chiral fragments are prepared and then coupled.

Protocol: Synthesis via Chiral Auxiliary

  • Auxiliary Attachment: An achiral starting material is reacted with a chiral auxiliary, an enantiomerically pure compound that directs the stereochemical outcome of subsequent reactions.[2]

  • Diastereoselective Reaction: A new stereocenter is introduced under conditions that favor the formation of one diastereomer over the other due to the steric influence of the chiral auxiliary.

  • Purification: The resulting diastereomers are separated using standard chromatography, as they have different physical properties.[3]

  • Auxiliary Cleavage: The chiral auxiliary is removed from the desired diastereomer to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.[2]

  • Iteration: This process can be repeated to build up the carbon chain and introduce the additional stereocenters with the desired configuration.

3.2. Separation of Stereoisomers: Chiral Chromatography

When a synthesis results in a mixture of enantiomers (a racemate) or diastereomers, chiral chromatography is a powerful method for their separation.[4][5] Chiral High-Performance Liquid Chromatography (HPLC) is a common technique.[6]

Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is chosen. For nonpolar compounds like alkanes, CSPs based on cyclodextrins or phenylglycine derivatives are often effective.[4][7] The mechanism relies on forming transient, diastereomeric complexes between the analyte and the CSP.[7][8]

  • Mobile Phase: A nonpolar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The composition is optimized to achieve the best separation (resolution) between the stereoisomers.

  • Sample Preparation: The mixture of stereoisomers is dissolved in a small amount of the mobile phase.

  • Injection and Elution: The sample is injected into the HPLC system. The mobile phase carries the sample through the chiral column. Due to differential interactions with the CSP, the stereoisomers travel at different rates and are separated.

  • Detection: A detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), is used to detect the separated isomers as they elute from the column.

  • Fraction Collection: The separated isomers can be collected for further analysis or use.

Visualization of Relationships and Workflows

Diagrams created using the DOT language provide a clear visualization of the relationships between stereoisomers and the general workflow for their analysis.

stereoisomers cluster_pair1 Pair 1 cluster_pair2 Pair 2 RRRR (2R,3R,4R,7R) SSSS (2S,3S,4S,7S) RRRR->SSSS Enantiomers RRRS (2R,3R,4R,7S) RRRR->RRRS Diastereomers SSSR (2S,3S,4S,7R) RRRR->SSSR Diastereomers SSSS->RRRS Diastereomers SSSS->SSSR Diastereomers RRRS->SSSR Enantiomers

Caption: Stereoisomeric relationships for this compound.

workflow cluster_synthesis Asymmetric Synthesis cluster_separation Purification & Analysis start Achiral Precursors reaction Diastereoselective Reaction (Chiral Auxiliary/Catalyst) start->reaction mixture Diastereomeric Mixture reaction->mixture separation Chiral HPLC Separation mixture->separation Purification analysis Characterization (NMR, Polarimetry) separation->analysis product Enantiopure Isomer analysis->product

Caption: General workflow for synthesis and analysis of a single stereoisomer.

References

2,3,4,7-Tetramethyloctane molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Molecular Properties of 2,3,4,7-Tetramethyloctane

This technical guide provides a detailed overview of the molecular formula and molecular weight of the branched-chain alkane, this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Composition and Weight

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its molecular weight is derived from the sum of the atomic weights of its constituent atoms. The atomic weight of carbon is approximately 12.011 u, and the atomic weight of hydrogen is approximately 1.008 u.[3][4][5]

The molecular weight is calculated as follows:

(12 × 12.011) + (26 × 1.008) = 144.132 + 26.208 = 170.340 u

The following table summarizes the key quantitative data for this compound.

ParameterValue
Molecular Formula C₁₂H₂₆
Molar Mass 170.34 g/mol
Number of Carbon Atoms 12
Number of Hydrogen Atoms 26

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves the following standard analytical techniques:

  • Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. In a typical workflow, the sample is first ionized, and the resulting ions are separated based on their mass-to-charge ratio. The peak with the highest mass-to-charge ratio in the mass spectrum generally corresponds to the molecular ion, providing a direct measurement of the molecular weight.

  • Elemental Analysis: This method determines the percentage composition of each element in a compound. For a hydrocarbon like this compound, combustion analysis is commonly employed. A weighed sample of the compound is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated, which in turn allows for the determination of the empirical formula. The molecular formula can then be deduced by comparing the empirical formula weight with the molecular weight determined by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its molecular properties.

Relationship between Compound Name, Formula, and Molecular Weight A This compound B Molecular Formula C12H26 A->B Determines D Molecular Weight ~170.34 B->D Calculated from C Atomic Weights C: ~12.011 H: ~1.008 C->D Used in Calculation

Compound Properties Flowchart

References

Methodological & Application

Application Note: Analysis of 2,3,4,7-Tetramethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,7-Tetramethyloctane is a branched alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such volatile organic compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples where this compound is a component, a simple dilution with a volatile organic solvent is often sufficient. For more complex matrices, an extraction step may be necessary.

a) Liquid-Liquid Extraction (for aqueous samples):

  • To 10 mL of the aqueous sample in a separatory funnel, add 2 mL of a non-polar organic solvent such as hexane or dichloromethane.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer (top layer for hexane, bottom for dichloromethane) containing the analyte.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean vial for GC-MS analysis.

b) Solid Phase Microextraction (SPME) (for volatile analysis from solid or liquid samples):

  • Place a known amount of the sample into a headspace vial.

  • Seal the vial with a septum cap.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a polydimethylsiloxane (PDMS) or similar non-polar SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC inlet for thermal desorption.

c) Sample Dilution (for organic solutions):

  • Prepare a stock solution of this compound in a volatile solvent like hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Samples of unknown concentration should be diluted to fall within the calibration range.

2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instrumentation and applications.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial temperature: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Mass Rangem/z 40-300
Scan ModeFull Scan

Data Presentation

Expected Retention Behavior

Branched alkanes, such as this compound, will have a shorter retention time on a non-polar column compared to their linear isomer (n-dodecane) due to their more compact structure and lower boiling point. The exact retention time will depend on the specific GC conditions used.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a branched alkane. The molecular ion peak (M+) at m/z 170 (C12H26) may be of low abundance or absent.[1] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[2]

Table 2: Predicted Mass Spectral Fragmentation of this compound

m/z Proposed Fragment Ion Structure Notes
170[C12H26]+•Molecular IonLikely to be of very low intensity or absent.
155[C11H23]+[M - CH3]+Loss of a methyl group.
127[C9H19]+[M - C3H7]+Loss of a propyl group.
99[C7H15]+[M - C5H11]+Loss of a pentyl group.
85[C6H13]+Cleavage at the C4-C5 bond.
71[C5H11]+Cleavage at the C3-C4 or C5-C6 bond.
57[C4H9]+Likely a prominent peak due to formation of a stable tertiary butyl cation.
43[C3H7]+Isopropyl cation, likely a prominent peak.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (if needed) Concentration->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) MS_Source MS Ion Source (Ionization) Mass_Analyzer Mass Analyzer (Filtering) Detector Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway cluster_fragments Primary Fragmentation cluster_secondary_fragments Secondary Fragmentation M This compound (m/z 170) F1 [M-CH3]+ m/z 155 M->F1 -CH3 F2 [M-C3H7]+ m/z 127 M->F2 -C3H7 F3 [M-C5H11]+ m/z 99 M->F3 -C5H11 F4 m/z 85 F2->F4 F5 m/z 71 F3->F5 F6 m/z 57 F5->F6 F7 m/z 43 F6->F7

Caption: Predicted fragmentation of this compound.

References

Application of 2,3,4,7-Tetramethyloctane in Fuel and Energy Science: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypothesized Applications and Properties

Based on its highly branched structure, 2,3,4,7-tetramethyloctane is expected to exhibit properties that make it a candidate for a gasoline blending component. The multiple methyl branches are anticipated to increase its resistance to auto-ignition, leading to a high octane number. Conversely, these same structural features would likely result in a low cetane number, making it unsuitable for conventional diesel fuels.

Table 1: Hypothesized Fuel Properties of this compound in Comparison to Reference Fuels

PropertyThis compound (Hypothesized)n-Dodecane (Reference)Iso-octane (Reference)
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₈H₁₈
Research Octane Number (RON) High (Est. 95-105)Low (Approx. -30)100
Motor Octane Number (MON) High (Est. 90-100)Low (Approx. -40)100
Cetane Number (CN) Very Low (Est. < 20)High (Approx. 75-85)Low (Approx. 10-20)
Freezing Point Low-9.6 °C-107.4 °C
Boiling Point Lower than n-dodecane due to branching216.3 °C99.3 °C
Sooting Tendency Low to ModerateModerate to HighLow

Experimental Protocols

The following are generalized protocols for evaluating the key fuel properties of a novel compound such as this compound.

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

Objective: To determine the anti-knock characteristics of this compound when blended with gasoline.

Apparatus:

  • Cooperative Fuel Research (CFR) engine conforming to ASTM D2699 (RON) and ASTM D2700 (MON) standards.

  • Fuel blending equipment.

  • Primary reference fuels (iso-octane and n-heptane).

Procedure:

  • Prepare a blend of this compound at a specified volume percentage in a base gasoline of known octane number.

  • Calibrate the CFR engine using primary reference fuels according to the relevant ASTM standard.

  • For RON determination (ASTM D2699), operate the engine at a constant speed of 600 rpm under specified intake air temperature and mixture temperature conditions.

  • For MON determination (ASTM D2700), operate the engine at 900 rpm with a higher intake mixture temperature.

  • Introduce the blended fuel into the engine and adjust the compression ratio to produce a standard level of knock intensity.

  • Bracket the sample by running reference fuels that give slightly higher and lower knock intensities.

  • The octane number is calculated by interpolation between the bracketing reference fuels.

Protocol 2: Determination of Cetane Number (CN)

Objective: To evaluate the ignition quality of this compound for potential use in compression-ignition engines.

Apparatus:

  • A Cooperative Fuel Research (CFR) engine for diesel fuels conforming to ASTM D613.

  • Primary reference fuels (n-cetane and heptamethylnonane).

Procedure:

  • Prepare a blend of this compound with a base diesel fuel if it is to be tested as an additive.

  • Calibrate the CFR engine using the primary reference fuels as per ASTM D613.

  • Introduce the test fuel into the engine.

  • Adjust the compression ratio to achieve a standard ignition delay.

  • Bracket the test fuel with blends of the primary reference fuels that give slightly longer and shorter ignition delays.

  • The cetane number is calculated based on the composition of the matching reference fuel blend.

Logical Workflow for Fuel Component Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new potential fuel component like this compound.

FuelEvaluationWorkflow cluster_synthesis Synthesis & Purification cluster_properties Property Analysis cluster_performance Performance Testing cluster_decision Decision Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification PhysChem Physicochemical Properties (Density, Viscosity, BP) Purification->PhysChem Combustion Combustion Properties (RON/MON, CN) PhysChem->Combustion Blending Blending with Base Fuel Combustion->Blending Engine Engine Testing (Performance, Emissions) Blending->Engine Viable Commercially Viable? Engine->Viable

Caption: Workflow for the evaluation of a novel fuel component.

Signaling Pathway for Soot Formation (Hypothesized Impact)

The highly branched nature of this compound would likely influence soot formation pathways. Its structure would favor fragmentation into smaller, more stable radicals during combustion, potentially reducing the formation of polycyclic aromatic hydrocarbons (PAHs), which are key precursors to soot.

SootFormationPathway TMO This compound Fragments Small, Branched Radicals TMO->Fragments Combustion Fragmentation PAH PAH Precursors Fragments->PAH Reduced Formation (Hypothesized) Soot Soot Particles PAH->Soot Nucleation & Growth

Caption: Hypothesized impact on soot formation pathways.

Conclusion

While direct experimental data for this compound in fuel applications is currently lacking, its molecular structure strongly suggests potential as a high-octane component for gasoline. Its highly branched nature is expected to confer excellent anti-knock properties. Further research, following the outlined experimental protocols, is necessary to validate these hypotheses and fully characterize its performance as a fuel additive or component.

Application Notes and Protocols for the Identification of Branched Alkanes in Geological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched alkanes, including acyclic isoprenoids, are valuable biomarkers in geological samples such as sedimentary rocks and petroleum. Their molecular structures and isotopic compositions provide crucial information about the depositional environment, thermal maturity, and biological precursors of organic matter. Accurate identification and quantification of these compounds are essential for applications in petroleum exploration, paleoclimate reconstruction, and environmental forensics.

These application notes provide detailed protocols for the extraction, separation, and identification of branched alkanes from geological matrices using gas chromatography-mass spectrometry (GC-MS) and compound-specific isotope analysis (CSIA).

Data Presentation

Table 1: Characteristic Mass Fragments (m/z) for Identification of Branched Alkanes by GC-MS

The following table summarizes key mass spectral fragments useful for identifying various classes of branched alkanes. Electron Ionization (EI) at 70 eV is the most common ionization method.

Branched Alkane TypeGeneral StructureCharacteristic Mass Fragments (m/z)Notes
Monomethyl Alkanes M-15, M-29, M-43, etc. (loss of alkyl chains)Fragmentation is favored at the branch point, leading to the formation of more stable secondary carbocations. The base peak is often related to the loss of the largest alkyl group from the branch point.[1][2]
iso-Alkanes (2-methyl)Strong M-43 (loss of isopropyl group)
anteiso-Alkanes (3-methyl)Strong M-29 and M-57 (loss of ethyl and butyl groups)
Acyclic Isoprenoids
Pristane (Pr) (C19)113, 183, M-43 (268)The fragment at m/z 183 is particularly characteristic.[3]
Phytane (Ph) (C20)113, 183, M-57 (282)Similar to pristane, with a prominent m/z 183 fragment.
Table 2: Exemplary Kovats Retention Indices (RI) for Selected Branched Alkanes on a Non-Polar (DB-5 or similar) GC Column

Kovats Retention Indices are used to standardize retention times between different GC systems and temperature programs.

CompoundCarbon NumberTypical Kovats RI on DB-5 type column
n-Heptadecane (n-C17)171700
Pristane (Pr)19~1708
n-Octadecane (n-C18)181800
Phytane (Ph)20~1814
2-Methylheptadecane18~1772
3-Methylheptadecane18~1765

Note: Retention indices are dependent on the specific GC column and analytical conditions and should be determined by running a series of n-alkane standards.

Table 3: Typical Carbon Isotope Fractionation (ε) during Aerobic Biodegradation of Alkanes

Compound-specific isotope analysis can reveal the extent of biodegradation. The enrichment factor (ε) quantifies the isotopic fractionation.

Compound TypeEnrichment Factor (εC in ‰)Reference
Propane (C3)-10.8 ± 0.7[4]
n-Decane (C10)-0.2 ± 0.1[4]
Benzene-1.4 ± 0.1[4]
Toluene-0.8 ± 0.1[4]
Toluene (sulfate-reducing)-1.5 ± 0.15[5]

Note: The magnitude of isotopic fractionation decreases with increasing alkane chain length.[4] Fractionation is also dependent on the specific microbial metabolic pathway.[5]

Experimental Protocols

Protocol 1: Extraction of Total Lipid Extract (TLE) from Geological Samples

This protocol describes the extraction of organic matter from solid geological samples like sedimentary rocks.

Materials:

  • Powdered geological sample (e.g., 100-mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Soxhlet extraction apparatus or an Accelerated Solvent Extractor (ASE)

  • Cellulose extraction thimbles (for Soxhlet)

  • Round-bottom flasks

  • Rotary evaporator

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh approximately 20-100 g of the powdered geological sample and place it into a pre-cleaned cellulose extraction thimble.

  • Soxhlet Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Add a 9:1 (v/v) mixture of DCM:MeOH to a round-bottom flask.

    • Assemble the Soxhlet apparatus and extract the sample for 72 hours.

  • Accelerated Solvent Extraction (ASE):

    • Alternatively, place the sample in an ASE cell.

    • Extract with a 9:1 DCM:MeOH mixture at 100 °C and 1500 psi for three static cycles.

  • Concentration: After extraction, concentrate the Total Lipid Extract (TLE) using a rotary evaporator at 30°C until a small volume remains.

  • Transfer and Storage: Transfer the concentrated TLE to a pre-weighed glass vial, evaporate the remaining solvent under a gentle stream of nitrogen, and record the final weight of the TLE. Store the extract at -20°C.

Protocol 2: Fractionation of the Total Lipid Extract (TLE)

This protocol separates the TLE into aliphatic, aromatic, and polar fractions using column chromatography.

Materials:

  • Total Lipid Extract (TLE)

  • Silica gel (activated at 120°C for 2 hours)

  • Alumina (activated at 120°C for 2 hours)

  • Hexane, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glass chromatography column

  • Glass wool

  • Collection vials

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of activated silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, then add a layer of activated alumina on top.

  • Sample Loading: Dissolve the TLE in a minimal amount of hexane and load it onto the top of the column.

  • Elution:

    • Aliphatic Fraction: Elute the column with 3-5 column volumes of hexane. Collect this fraction in a clean, pre-weighed vial. This fraction contains the branched and straight-chain alkanes.

    • Aromatic Fraction: Elute the column with 3-5 column volumes of a 1:1 mixture of hexane and DCM. Collect this fraction in a separate vial.

    • Polar Fraction: Elute the column with 3-5 column volumes of a 9:1 mixture of DCM and MeOH. Collect this fraction in a separate vial.

  • Concentration: Evaporate the solvent from each fraction under a gentle stream of nitrogen. The aliphatic fraction is now ready for GC-MS analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis of the aliphatic fraction for the identification and quantification of branched alkanes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973N MS).

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 300°C at 4°C/min

    • Hold at 300°C for 20 minutes[6]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C[6]

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-550

Data Analysis:

  • Identify n-alkanes based on their characteristic mass spectra (m/z 57, 71, 85...) and retention times.

  • Identify branched alkanes by their mass spectra, paying attention to the characteristic fragments listed in Table 1.

  • Confirm identifications by comparing retention indices with literature values or by co-injecting with authentic standards if available.

  • For quantification, integrate the peak areas of the target compounds and compare them to the peak area of an internal standard (e.g., deuterated alkane) added before injection.

Protocol 4: Compound-Specific Isotope Analysis (CSIA)

This protocol is for determining the carbon isotopic composition (δ¹³C) of individual branched alkanes.

Instrumentation:

  • Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS) via a combustion interface.

GC-IRMS Parameters:

  • GC conditions: Use a similar GC column and temperature program as in Protocol 3 to achieve good separation of the compounds of interest.

  • Combustion Reactor Temperature: 950-1000°C (for conversion of organic compounds to CO₂).

  • Reference Gas: High-purity CO₂ with a known isotopic composition.

Procedure:

  • Inject the aliphatic fraction into the GC-IRMS.

  • As each compound elutes from the GC column, it is quantitatively converted to CO₂ in the combustion reactor.

  • The CO₂ is then introduced into the IRMS, where the ratio of ¹³CO₂ to ¹²CO₂ is measured.

  • The δ¹³C values are calculated relative to the Vienna Pee Dee Belemnite (VPDB) standard.

  • Calibrate the system by analyzing a mixture of n-alkanes with known isotopic compositions.

Data Interpretation:

  • Compare the δ¹³C values of branched alkanes in different samples to identify common sources or distinct origins.

  • In biodegradation studies, an enrichment in ¹³C in the residual branched alkanes indicates microbial degradation. The extent of this enrichment can be used to estimate the degree of degradation.[4][7]

Mandatory Visualization

Experimental_Workflow Sample Geological Sample (e.g., Sedimentary Rock) Grinding Grinding and Sieving (to <100 mesh) Sample->Grinding Extraction Solvent Extraction (Soxhlet or ASE with DCM:MeOH) Grinding->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography (Silica/Alumina) TLE->Fractionation Aliphatic Aliphatic Fraction (Branched and n-Alkanes) Fractionation->Aliphatic Hexane Aromatic Aromatic Fraction Fractionation->Aromatic Hexane:DCM Polar Polar Fraction Fractionation->Polar DCM:MeOH GCMS GC-MS Analysis Aliphatic->GCMS CSIA GC-IRMS Analysis (CSIA) Aliphatic->CSIA Data_Analysis Data Analysis and Interpretation GCMS->Data_Analysis CSIA->Data_Analysis Identification Identification of Branched Alkanes (Mass Spectra, Retention Indices) Data_Analysis->Identification Quantification Quantification (Internal Standards) Data_Analysis->Quantification Isotope_Ratios δ¹³C Values Data_Analysis->Isotope_Ratios Interpretation Geochemical Interpretation (Source, Maturity, Biodegradation) Identification->Interpretation Quantification->Interpretation Isotope_Ratios->Interpretation

Caption: Workflow for Branched Alkane Analysis.

GCMS_Data_Analysis_Logic TIC Total Ion Chromatogram (TIC) Peak_Integration Peak Integration TIC->Peak_Integration Retention_Index Calculate Kovats Retention Index TIC->Retention_Index Mass_Spectrum Mass Spectrum of Peak Peak_Integration->Mass_Spectrum Library_Search Mass Spectral Library Search (e.g., NIST) Mass_Spectrum->Library_Search Manual_Interpretation Manual Interpretation of Fragmentation Pattern Mass_Spectrum->Manual_Interpretation Tentative_ID Tentative Identification Library_Search->Tentative_ID Manual_Interpretation->Tentative_ID Retention_Index->Tentative_ID Standard_Comparison Comparison with Authentic Standard (Co-injection) Tentative_ID->Standard_Comparison Confirmed_ID Confirmed Identification Standard_Comparison->Confirmed_ID Quantification Quantification using Internal Standard Confirmed_ID->Quantification Final_Report Final Report Quantification->Final_Report

Caption: GC-MS Data Analysis Logic Flow.

References

Application Notes and Protocols for the Identification of C12H26 Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For compounds with the same molecular formula, such as the 355 isomers of dodecane (C12H26), NMR provides the detailed structural information necessary to differentiate between them.[1] This document provides detailed application notes and experimental protocols for the identification of C12H26 isomers using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

The differentiation of these isomers is critical in various fields, including the petroleum industry, materials science, and as reference standards in drug development where impurities and isomeric composition can significantly impact product performance and safety.

Principle of Isomer Differentiation by NMR

The identification of C12H26 isomers relies on the unique magnetic environment of each proton (¹H) and carbon (¹³C) nucleus within a molecule. This unique environment results in distinct chemical shifts and coupling patterns in the NMR spectra.

  • ¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. Protons on methyl (CH₃), methylene (CH₂), and methine (CH) groups in alkanes typically resonate in the highly shielded region of the spectrum, generally between 0.7 and 1.5 ppm.[2]

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in a molecule. The chemical shifts of carbons in alkanes are sensitive to their substitution pattern.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.[3] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds (and sometimes longer).[3] This is particularly useful for identifying quaternary carbons and connecting different spin systems.

By combining the information from these experiments, a detailed picture of the molecular structure can be built, allowing for the confident identification of a specific C12H26 isomer.

Data Presentation: NMR Chemical Shifts of Dodecane Isomers

Table 1: ¹H and ¹³C NMR Chemical Shifts of n-Dodecane

Carbon Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H)
1, 12~0.88~14.1Triplet
2, 11~1.26~22.7Multiplet
3, 10~1.26~31.9Multiplet
4, 9~1.26~29.4Multiplet
5, 8~1.26~29.7Multiplet
6, 7~1.26~29.7Multiplet

Note: The proton and carbon signals for the internal methylene groups of n-dodecane heavily overlap, making individual assignment challenging without advanced techniques.

Table 2: ¹H and ¹³C NMR Chemical Shifts of 2,2,4,6,6-Pentamethylheptane [4][5]

Carbon Position Proton Environment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H)
1, 1', 1'' (on C2)3 x CH₃~0.90~31.7Singlet
3CH₂~1.15~53.3Multiplet
4CH~1.55~24.9Multiplet
5CH₂~1.15~53.3Multiplet
6C (quaternary)-~33.5-
7, 7', 7'' (on C6)3 x CH₃~0.90~31.7Singlet
4-CH₃CH₃~0.85~22.6Doublet
2, 6C (quaternary)-~33.5-

Experimental Protocols

Sample Preparation for Volatile Alkanes

Due to the volatile nature of dodecane isomers, proper sample preparation is crucial to prevent evaporation and ensure accurate results.

  • Solvent Selection: Choose a deuterated solvent in which the dodecane isomer is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

  • Sample Handling:

    • Work in a well-ventilated fume hood.

    • To minimize evaporation, cool the deuterated solvent and the NMR tube on ice before preparing the sample.

    • Quickly add the dodecane isomer to the cold solvent in the NMR tube and cap it immediately.

    • For highly volatile isomers or for long experiments, using a sealed NMR tube or a J. Young NMR tube is recommended.

  • Filtration: If any solid particles are present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening.[7]

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

NMR Data Acquisition

The following are general guidelines for acquiring high-quality NMR spectra of C12H26 isomers. Specific parameters may need to be optimized based on the spectrometer and the specific isomer.

1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width (SW): 10-12 ppm (centered around 5-6 ppm).

  • Acquisition Time (AT): 2-4 seconds.[6]

  • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.[8]

  • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise. For dilute samples, more scans may be necessary.[6]

2. ¹³C NMR and DEPT Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment for ¹³C; DEPT-135, DEPT-90, and DEPT-45 for multiplicity editing.

  • Spectral Width (SW): 200-250 ppm (centered around 100-125 ppm).

  • Acquisition Time (AT): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quaternary carbons, a longer delay may be needed for quantitative analysis.

  • Number of Scans (NS): 1024 or more scans are often required to achieve adequate signal-to-noise.

3. COSY (¹H-¹H Correlation Spectroscopy)

  • Pulse Sequence: Gradient-selected COSY (gCOSY).

  • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

4. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC.

  • Spectral Width (SW): Same as the ¹H spectrum in the direct dimension (F2) and appropriate ¹³C spectral width in the indirect dimension (F1).

  • Number of Increments (F1): 128-256.

  • Number of Scans (NS): 4-16 per increment.

  • ¹J(CH) Coupling Constant: Set to an average value for alkanes, typically 125-135 Hz.

5. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: Gradient-selected HMBC.[9]

  • Spectral Width (SW): Same as the HSQC experiment.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of couplings, typically 4-10 Hz.[3] It may be beneficial to run two HMBC experiments with different long-range coupling delays to detect a wider range of correlations.[3]

Visualization of Experimental Workflow and Logic

The following diagrams, created using the DOT language, illustrate the workflow for C12H26 isomer identification using NMR spectroscopy.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample C12H26 Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Transfer->H1_NMR C13_NMR 13C NMR & DEPT COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Process Process Spectra HMBC->Process Assign Assign Signals Process->Assign Correlate Correlate Data Assign->Correlate Identify Identify Isomer Correlate->Identify

Caption: Experimental workflow for C12H26 isomer identification.

Isomer_Identification_Logic cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis Start Start with NMR Data (1H, 13C, DEPT, COSY, HSQC, HMBC) H1 1H NMR: - Number of signals - Integration - Multiplicity Start->H1 C13 13C NMR & DEPT: - Number of C signals - Identify CH, CH2, CH3, Cq Start->C13 COSY COSY: Establish H-H connectivity (spin systems) H1->COSY HSQC HSQC: Correlate directly bonded C-H pairs H1->HSQC C13->HSQC C13->HSQC HMBC HMBC: Connect spin systems via long-range C-H correlations. Identify quaternary carbons. COSY->HMBC HSQC->HMBC Assemble Assemble Fragments and Propose Structure HMBC->Assemble Compare Compare with Known Isomer Data Assemble->Compare Final Identified Isomer Compare->Final

Caption: Logical workflow for C12H26 isomer structure elucidation.

References

The Pivotal Role of Highly Branched Alkanes in Powering Advanced Transportation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Highly branched alkanes are at the forefront of research and development in advanced transportation fuels. Their unique molecular architecture imparts superior combustion properties, making them indispensable components in high-performance gasolines and jet fuels. This document provides a comprehensive overview of the significance of highly branched alkanes, their synthesis, and analytical characterization, complete with detailed experimental protocols and quantitative data for researchers in the field.

The primary advantage of incorporating highly branched alkanes into fuels lies in their high octane ratings. The intricate, compact structures of these molecules resist autoignition, or "knocking," in spark-ignition engines, allowing for higher compression ratios and consequently, greater engine efficiency and power output.[1][2] For instance, 2,2,4-trimethylpentane, commonly known as isooctane, serves as the 100-point reference on the octane rating scale.[3][4][5] In contrast, straight-chain alkanes like n-heptane have a high tendency to knock and are assigned an octane number of zero.[1] Beyond gasoline, the low freezing points and high energy densities of certain highly branched alkanes make them ideal for aviation fuels, ensuring fuel fluidity at the low temperatures encountered at high altitudes.[6]

The production of highly branched alkanes can be achieved through various synthetic routes, including the isomerization and cracking of straight-chain alkanes from petroleum feedstocks, as well as from renewable biomass sources.[6][7][8] This versatility in production pathways is critical for the development of sustainable and advanced transportation fuels.

This document will delve into the quantitative properties of key highly branched alkanes, provide detailed protocols for their synthesis and analysis, and present visual workflows to guide researchers in their experimental endeavors.

Quantitative Data of Highly Branched Alkanes

The performance of highly branched alkanes as fuel components is best understood through their key physical and combustion properties. The following table summarizes the Research Octane Number (RON), Motor Octane Number (MON), and freezing points for a selection of these compounds.

CompoundChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)Freezing Point (°C)
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈100100-107.4
2,3,4-TrimethylpentaneC₈H₁₈10396-109.1
2,2,3-TrimethylpentaneC₈H₁₈109101-112.1
2,3,3-TrimethylpentaneC₈H₁₈10699-100.7
2,2-DimethylhexaneC₈H₁₈9493-121.2
2,5-DimethylhexaneC₈H₁₈6567-91.3
2-MethylheptaneC₈H₁₈2323-109.0
n-HeptaneC₇H₁₆00-90.6
n-OctaneC₈H₁₈-19-17-56.8

Data compiled from multiple sources.[5][9][10]

Experimental Protocols

Protocol 1: Synthesis of 2,2,4-Trimethylpentane (Isooctane) via Dimerization and Hydrogenation of Isobutylene

This protocol outlines a two-step synthesis of the benchmark highly branched alkane, 2,2,4-trimethylpentane, from isobutylene.

Materials:

  • Isobutylene

  • Amberlyst 15 ion-exchange resin catalyst

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane (solvent)

  • Glass reactor with magnetic stirring and temperature control

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dimerization of Isobutylene:

    • Activate the Amberlyst 15 catalyst by washing with hexane and drying under vacuum at 80°C for 4 hours.

    • Charge the glass reactor with the activated Amberlyst 15 catalyst (5% by weight of isobutylene).

    • Cool the reactor to 10°C and slowly feed liquid isobutylene into the reactor while stirring vigorously.

    • Maintain the reaction temperature between 10-20°C for 4-6 hours.

    • After the reaction, filter the catalyst from the product mixture. The resulting liquid is primarily a mixture of iso-octenes.

  • Hydrogenation of Iso-octenes:

    • Transfer the iso-octene mixture to the high-pressure hydrogenation reactor.

    • Add the 5 wt% Pd/C catalyst (1% by weight of the iso-octene mixture).

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to 30 bar.

    • Heat the reactor to 100°C and maintain vigorous stirring for 8 hours.

    • Monitor the reaction progress by observing the drop in hydrogen pressure.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture.

    • Wash the crude product with water to remove any acidic impurities and then dry over anhydrous sodium sulfate.

    • Purify the 2,2,4-trimethylpentane by fractional distillation.

    • Analyze the purity of the final product using GC-MS.

Protocol 2: Hydroisomerization of n-Heptane to Branched Isomers using a Pt/Zeolite Catalyst

This protocol details the conversion of a straight-chain alkane into a mixture of highly branched isomers, thereby increasing its octane number.

Materials:

  • n-Heptane

  • Hydrogen gas (H₂)

  • Pt/H-ZSM-5 catalyst (0.5 wt% Pt)

  • Fixed-bed continuous flow reactor

  • High-pressure liquid pump

  • Mass flow controllers for gases

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Preparation (simplified):

    • The H-ZSM-5 zeolite support is impregnated with an aqueous solution of hexachloroplatinic acid (H₂PtCl₆).

    • The impregnated support is dried at 120°C overnight.

    • The catalyst is then calcined in air at 500°C for 4 hours.

    • Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen at 400°C for 2 hours.

  • Hydroisomerization Reaction:

    • Pack a known amount of the Pt/H-ZSM-5 catalyst into the fixed-bed reactor.

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 20 bar).

    • Heat the reactor to the reaction temperature (e.g., 250-350°C).

    • Introduce a continuous flow of hydrogen gas using a mass flow controller.

    • Pump n-heptane into the reactor at a specific weight hourly space velocity (WHSV).

    • The reactor effluent is cooled, and the liquid and gas phases are separated.

    • Analyze the liquid product composition using GC-FID to determine the conversion of n-heptane and the selectivity to various branched isomers.

Protocol 3: Analysis of Highly Branched Alkanes in a Fuel Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of highly branched alkanes in a complex hydrocarbon mixture like gasoline.

Materials:

  • Gasoline or other fuel sample

  • Internal standard solution (e.g., deuterated alkanes)

  • High-purity helium carrier gas

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

  • Autosampler

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of an internal standard in a suitable solvent (e.g., pentane).

    • Dilute the fuel sample with the solvent.

    • Add a known amount of the internal standard solution to the diluted sample.

  • GC-MS Analysis:

    • Set the GC oven temperature program. A typical program might start at 40°C, hold for 5 minutes, then ramp to 250°C at a rate of 5°C/min.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Set the helium carrier gas flow rate (e.g., 1 mL/min).

    • Set the mass spectrometer to scan a mass range of m/z 40-400.

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra and retention times to a library of known compounds (e.g., NIST library).

    • Quantify the concentration of each identified branched alkane by comparing its peak area to the peak area of the internal standard.

Visualizations of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Synthesis_of_Isooctane cluster_dimerization Step 1: Dimerization cluster_hydrogenation Step 2: Hydrogenation a Activate Amberlyst 15 Catalyst b Charge Reactor with Catalyst a->b c Feed Isobutylene at 10-20°C b->c d Filter Catalyst c->d e Charge Reactor with Iso-octenes & Pd/C d->e Iso-octene Mixture f Pressurize with H₂ and Heat e->f g Filter Catalyst f->g h Purify by Distillation g->h i GC-MS Analysis h->i Pure Isooctane

Figure 1: Workflow for the synthesis of 2,2,4-trimethylpentane (isooctane).

Hydroisomerization_of_nHeptane cluster_catalyst_prep Catalyst Preparation cluster_reaction Hydroisomerization Reaction cat_a Impregnate H-ZSM-5 with H₂PtCl₆ cat_b Dry at 120°C cat_a->cat_b cat_c Calcine at 500°C cat_b->cat_c cat_d Reduce in H₂ at 400°C cat_c->cat_d react_a Pack Reactor with Catalyst cat_d->react_a react_b Pressurize and Heat react_a->react_b react_c Feed n-Heptane and H₂ react_b->react_c react_d Separate Products react_c->react_d analyze GC-FID Analysis react_d->analyze Liquid Product GCMS_Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_a Dilute Fuel Sample prep_b Add Internal Standard prep_a->prep_b gcms_a Inject Sample prep_b->gcms_a gcms_b Separation and Detection gcms_a->gcms_b data_a Identify Components gcms_b->data_a data_b Quantify Concentrations data_a->data_b result Final Results data_b->result Composition Report

References

Application of Zeolites in the Separation of Branched Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeolites, crystalline microporous aluminosilicates, are highly effective molecular sieves with applications spanning catalysis, gas separation, and purification. Their well-defined pore structures, with dimensions on the molecular scale, allow for the selective separation of hydrocarbon isomers, a critical process in the petrochemical industry for enhancing the octane number of gasoline and producing high-purity feedstocks. This document provides detailed application notes and experimental protocols for the separation of branched alkanes using various types of zeolites.

The separation of linear, mono-branched, and di-branched alkanes is predicated on the principle of shape-selective adsorption, where the pore dimensions of the zeolite either physically exclude larger isomers or exhibit preferential adsorption for certain molecular shapes. This allows for the fractionation of complex alkane mixtures into streams with desired properties.

Key Zeolites for Branched Alkane Separation

Three primary types of zeolites are commonly employed for the separation of branched alkanes:

  • Zeolite 5A: This zeolite possesses a pore opening of approximately 5 angstroms (Å). This dimension is large enough to allow linear (n-alkanes) to enter its pores while effectively excluding bulkier branched (iso-alkanes) and cyclic hydrocarbons.[1] This size-exclusion mechanism makes Zeolite 5A highly effective for the bulk separation of linear paraffins.

  • ZSM-5: An MFI-type zeolite, ZSM-5 has a three-dimensional pore system with intersecting straight and sinusoidal channels. This structure allows for the separation of different branched isomers based on their kinetic diameter and shape. It has shown high selectivity in separating n-hexane from 2,2-dimethylbutane.

  • Zeolite Beta: This zeolite has a larger pore structure than ZSM-5 and is also capable of separating branched alkane isomers. Its effectiveness is influenced by the Si/Al ratio, which affects the zeolite's adsorptive properties.[2][3]

Quantitative Data on Alkane Separation by Zeolites

The following tables summarize key performance data for the separation of branched alkanes using different zeolites. It is important to note that adsorption capacities and selectivities are highly dependent on experimental conditions such as temperature, pressure, and the composition of the feed stream.

ZeoliteAlkane MixtureAdsorption CapacitySelectivityTemperature (°C)PressureReference
Zeolite 5A n-hexane / iso-hexane~8 wt% for n-hexaneHigh for n-hexane over branched isomers150105 torr[4]
ZSM-5 n-hexane / 2,2-dimethylbutane-2580--[5]
Zeolite Beta (Si/Al=24.5) Benzene / n-hexane-~50Ambient-[3]
Zeolite Beta (Si/Al=11.65) Benzene / n-hexane-<50Ambient-[3]

Note: "-" indicates that the specific data was not provided in the cited source under comparable units.

Experimental Protocols

This section provides detailed protocols for the separation of branched alkanes using zeolites, focusing on the widely used dynamic column breakthrough method.

Protocol 1: Zeolite Activation

Proper activation of the zeolite is crucial to remove adsorbed water and other impurities from the pores, ensuring maximum adsorption capacity.

Materials:

  • Zeolite pellets or powder (e.g., Zeolite 5A, ZSM-5, or Zeolite Beta)

  • Tube furnace

  • Quartz or stainless steel activation tube

  • High-purity inert gas (e.g., Nitrogen, Argon, or Helium)

  • Temperature controller

  • Vacuum pump (optional)

Procedure:

  • Place a known quantity of the zeolite into the activation tube.

  • Insert the tube into the furnace.

  • Purge the tube with the inert gas at a flow rate of 50-100 mL/min to remove air.

  • Heat the furnace to the desired activation temperature at a controlled ramp rate (e.g., 5-10 °C/min).

    • Zeolite 5A: 300-450 °C

    • ZSM-5: 400-550 °C

    • Zeolite Beta: 400-550 °C

  • Hold the temperature for 4-12 hours under a continuous flow of inert gas.

  • Cool the zeolite to the desired experimental temperature under the inert gas flow to prevent rehydration.

Protocol 2: Dynamic Column Breakthrough Separation

This protocol describes the separation of a mixture of branched and linear alkanes using a packed bed of zeolite in a dynamic flow system.

Materials and Equipment:

  • Activated zeolite

  • Stainless steel adsorption column

  • Mass flow controllers (MFCs) for carrier gas and alkane vapor delivery

  • Vaporizer or bubbler for generating alkane vapor

  • Heated transfer lines

  • Gas chromatograph (GC) or mass spectrometer (MS) for effluent analysis

  • Data acquisition system

Procedure:

  • Column Packing:

    • Carefully pack the adsorption column with a known amount of activated zeolite. Ensure uniform packing to avoid channeling.

    • Install the column in a temperature-controlled environment (e.g., an oven or furnace).

  • System Purge:

    • Purge the entire system, including the column, with a high-purity inert carrier gas (e.g., Helium) at the desired experimental temperature to remove any residual impurities.

  • Adsorption (Breakthrough) Phase:

    • Introduce a feed gas stream containing a known concentration of the alkane mixture into the column at a constant flow rate.

    • Continuously monitor the composition of the effluent gas from the column using the GC or MS.

    • Record the concentration of each alkane isomer in the effluent as a function of time. The "breakthrough" point is when the concentration of a component at the outlet starts to rise significantly.

  • Data Analysis:

    • Plot the normalized concentration (C/C₀) of each component versus time to obtain the breakthrough curves.

    • From the breakthrough curves, calculate the adsorption capacity of the zeolite for each component.

    • Determine the selectivity of the zeolite for different isomers by comparing their breakthrough times. The component that breaks through later is more strongly adsorbed.

Protocol 3: Determination of Adsorption Isotherms

Adsorption isotherms describe the amount of adsorbate on the adsorbent as a function of its pressure or concentration at a constant temperature.

Materials and Equipment:

  • Volumetric or gravimetric adsorption analyzer

  • Activated zeolite sample

  • High-purity alkane gases

  • Vacuum system

  • Pressure transducers

  • Thermostatted bath or furnace

Procedure:

  • Sample Preparation:

    • Activate a known mass of the zeolite sample in situ in the analyzer following the procedure in Protocol 1.

  • Isotherm Measurement:

    • Evacuate the sample chamber to a high vacuum.

    • Introduce a small, known amount of the desired alkane gas into the sample chamber.

    • Allow the system to equilibrate until the pressure stabilizes.

    • Record the equilibrium pressure and the amount of gas adsorbed.

    • Repeat the process by incrementally adding more gas to obtain a series of data points covering the desired pressure range.

  • Data Analysis:

    • Plot the amount of gas adsorbed (e.g., in mmol/g) against the equilibrium pressure to generate the adsorption isotherm.

    • Fit the experimental data to an appropriate isotherm model (e.g., Langmuir, Freundlich, or Sips) to determine the adsorption parameters.

Visualizations

Experimental Workflow for Dynamic Column Breakthrough Separation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis zeolite_prep Zeolite Activation (Protocol 1) column_packing Column Packing zeolite_prep->column_packing system_purge System Purge with Inert Gas column_packing->system_purge adsorption Introduce Alkane Mixture (Adsorption Phase) system_purge->adsorption analysis Effluent Analysis (GC/MS) adsorption->analysis breakthrough_curve Generate Breakthrough Curves analysis->breakthrough_curve capacity Calculate Adsorption Capacity breakthrough_curve->capacity selectivity Determine Selectivity breakthrough_curve->selectivity G cluster_zeolite5A Zeolite 5A (Pore Size ~5Å) cluster_zsm5 ZSM-5 / Zeolite Beta alkane_mixture Alkane Mixture (Linear + Branched) zeolite_5A Adsorption Bed alkane_mixture->zeolite_5A zeolite_zsm5 Adsorption Bed alkane_mixture->zeolite_zsm5 linear_adsorbed Linear Alkanes Adsorbed zeolite_5A->linear_adsorbed Size Exclusion branched_excluded Branched Alkanes Excluded zeolite_5A->branched_excluded Size Exclusion mono_branched_adsorbed Mono-branched Alkanes Preferentially Adsorbed zeolite_zsm5->mono_branched_adsorbed Shape Selectivity di_branched_separated Di-branched Alkanes Separated zeolite_zsm5->di_branched_separated Shape Selectivity

References

Application Notes and Protocols: Utilizing Metal-Organic Frameworks for Advanced Hydrocarbon Separations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and adjustable surface functionalities make them highly promising materials for a variety of applications, including the separation of hydrocarbons.[2][3] The ability to tailor the structure and chemistry of MOFs allows for the design of materials with high selectivity and capacity for specific hydrocarbon molecules, offering a more energy-efficient alternative to traditional separation processes like cryogenic distillation.[4][5]

These application notes provide an overview of the use of MOFs for various hydrocarbon separations, present key performance data, and detail the experimental protocols for MOF synthesis, activation, and separation performance evaluation.

Mechanisms of Hydrocarbon Separation in MOFs

The separation of hydrocarbons using MOFs is governed by several mechanisms, often working in synergy:

  • Size and Shape Sieving (Kinetic Separation): MOFs can be designed with pore apertures that precisely match the dimensions of specific hydrocarbon molecules, allowing smaller or more linearly shaped molecules to pass through while excluding larger or bulkier ones.[4][6]

  • Thermodynamic Equilibrium Separation: This mechanism relies on the differences in the strength of interaction between the hydrocarbon molecules and the MOF's internal surface. Factors influencing this include:

    • Van der Waals Interactions: The high surface area of MOFs provides extensive contact for van der Waals forces, which generally increase with the size and polarizability of the hydrocarbon molecule.[7]

    • π-Complexation: MOFs with open metal sites or aromatic linkers can exhibit strong interactions with unsaturated hydrocarbons (alkenes, alkynes, and aromatics) through the formation of π-complexes.[8]

    • Hydrogen Bonding: Functional groups on the organic linkers can form hydrogen bonds with specific hydrocarbon molecules.[4]

  • Flexible Frameworks (Gate-Opening Effect): Some MOFs possess flexible structures that can undergo a structural transition in the presence of specific guest molecules at certain pressures, leading to a stepwise adsorption isotherm.[9][10] This "gate-opening" effect can be highly selective for certain hydrocarbons.

Data Presentation: MOF Performance in Hydrocarbon Separations

The following tables summarize the performance of several prominent MOFs for key industrial hydrocarbon separations.

Table 1: Ethane/Ethylene (C2H6/C2H4) Separation

MOFSelectivity (C2H4/C2H6)C2H4 Uptake (mmol/g)ConditionsReference
Fe2(dobdc) ~12~5.5298 K, 1 bar[7]
Mg-MOF-74 ~10~4.0298 K, 1 bar[3]
ZIF-7 Ethane-selectiveN/AAmbient Temp.[8]
HKUST-1 Moderate~3.5298 K, 1 bar[8]

Table 2: Propane/Propylene (C3H8/C3H6) Separation

MOFSelectivity (C3H6/C3H8)C3H6 Uptake (mmol/g)ConditionsReference
Co-MOF-74 HighN/AN/A[6]
JNU-3a HighN/AAmbient Temp.[11]
Y-based MOF HighN/AN/A[4]

Table 3: Separation of C4 and C6 Alkane Isomers

MOFSeparationBasis of SeparationReference
Flexible Zn-MOF C6 Alkane IsomersShape Selectivity[2]
Cu-IHMe-pw C4 Alkane/Alkene IsomersThermodynamic & Kinetic Factors[12]
SIFSIX-Cu-TPA n-butane/isobutaneMolecular Sieving[11]

Experimental Protocols

Protocol 1: Synthesis of a Representative MOF (e.g., ZIF-8)

This protocol describes a common method for the solvothermal synthesis of ZIF-8, a widely studied MOF for hydrocarbon separations.[7]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • 2-methylimidazole (Hmim)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve zinc nitrate hexahydrate in DMF in a Teflon-lined autoclave.

  • In a separate vessel, dissolve 2-methylimidazole in DMF.

  • Slowly add the 2-methylimidazole solution to the zinc nitrate solution while stirring.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 140 °C) for a set period (e.g., 24 hours).

  • After cooling to room temperature, a white crystalline powder of ZIF-8 will have formed.

  • Collect the product by centrifugation or filtration.

  • Wash the collected solid with fresh DMF and then methanol to remove any unreacted precursors and solvent.

  • Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF.

Protocol 2: Activation of MOFs

Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface accessible for gas adsorption.

Procedure:

  • Place the synthesized MOF sample in a sample tube of a vacuum-capable instrument (e.g., a thermogravimetric analyzer or a dedicated activation unit).

  • Heat the sample under a dynamic vacuum (e.g., < 0.3 Pa) to a temperature that is sufficient to remove the solvent but below the decomposition temperature of the MOF (typically 100-250 °C).[9]

  • Hold the sample at this temperature until a constant mass is achieved, indicating the complete removal of guest molecules.[9]

Protocol 3: Single-Component Gas Adsorption Isotherm Measurement

This protocol outlines the procedure for measuring the amount of a single hydrocarbon gas adsorbed by a MOF at different pressures and a constant temperature.

Apparatus:

  • Volumetric or gravimetric gas adsorption analyzer

Procedure:

  • Place a known mass of the activated MOF sample in the sample cell of the adsorption analyzer.

  • Evacuate the sample cell to a high vacuum.

  • Introduce a known dose of the hydrocarbon gas into the sample cell.

  • Allow the system to equilibrate until the pressure stabilizes, indicating that adsorption is complete.

  • Record the equilibrium pressure and the amount of gas adsorbed.

  • Repeat steps 3-5 by introducing successive doses of the gas to cover the desired pressure range.

  • The resulting data points form the adsorption isotherm.

Protocol 4: Breakthrough Experiments for Mixture Separation

Breakthrough experiments are dynamic tests that simulate the performance of a MOF in a packed bed for separating a gas mixture.[13][14]

Apparatus:

  • A packed bed column containing the MOF adsorbent.

  • Mass flow controllers to regulate the flow of gases.

  • A gas mixing system.

  • A detector (e.g., mass spectrometer or gas chromatograph) to analyze the composition of the gas exiting the column.[15]

Procedure:

  • Pack a column with a known amount of the activated MOF material.

  • Purge the column with an inert gas (e.g., helium) to establish a baseline.

  • Introduce a gas mixture with a known composition and flow rate into the column.

  • Continuously monitor the composition of the gas exiting the column using the detector.

  • The component that interacts more weakly with the MOF will "break through" the column first, followed by the more strongly adsorbed component.

  • The time difference between the breakthrough of the two components indicates the separation performance.[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating MOFs for hydrocarbon separations.

MOF_Hydrocarbon_Separation_Workflow cluster_synthesis MOF Synthesis & Activation cluster_characterization Material Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Interpretation synthesis MOF Synthesis activation Activation synthesis->activation Solvent Removal pxrd PXRD activation->pxrd sem SEM/TEM activation->sem tga TGA activation->tga isotherm Single-Component Adsorption Isotherms activation->isotherm Gas Adsorption breakthrough Breakthrough Experiments activation->breakthrough Mixture Separation selectivity Selectivity Calculation isotherm->selectivity capacity Uptake Capacity Determination isotherm->capacity analysis Performance Analysis breakthrough->analysis selectivity->analysis capacity->analysis mechanism Mechanism Elucidation analysis->mechanism

Caption: Workflow for MOF synthesis, characterization, and performance evaluation.

Concluding Remarks

Metal-Organic Frameworks represent a versatile platform for developing advanced materials for hydrocarbon separations.[3] The tunability of their structures and functionalities allows for the rational design of adsorbents with high selectivity and capacity for specific target molecules.[2][5] The protocols outlined in these application notes provide a foundation for researchers to synthesize, characterize, and evaluate the performance of MOFs for various hydrocarbon separation applications. Further research in this area will likely focus on the development of more robust and cost-effective MOFs to facilitate their transition from the laboratory to industrial-scale applications.[6]

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of 2,3,4,7-Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the gas chromatographic (GC) separation of 2,3,4,7-tetramethyloctane and its isomers.

Troubleshooting Guide

Q1: Why am I seeing poor separation or co-elution of my tetramethyloctane isomers?

A1: The separation of highly branched alkane isomers like this compound is inherently challenging due to their similar boiling points and polarities.[1][2] Co-elution is a common problem.[1] The key factors influencing separation are the choice of GC column and the analytical conditions.

Initial Troubleshooting Steps:

  • Column Selection: Ensure you are using a high-resolution capillary column. For non-polar analytes like alkanes, a non-polar stationary phase is generally recommended.[1]

  • Temperature Program: A slow, optimized temperature ramp is crucial for resolving closely eluting isomers.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) should be set to its optimal value for the chosen column dimensions to maximize efficiency.

  • Injection Technique: A split injection is often preferred to ensure sharp peaks, but a splitless injection may be necessary for trace analysis. Ensure the injection is rapid and reproducible.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing for non-polar analytes like tetramethyloctane isomers can be caused by several factors:

  • Active Sites: Although less common for alkanes, active sites in the injector liner or on the column can cause peak tailing. Using a deactivated liner and a high-quality, well-conditioned column is important.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or increasing the split ratio.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause dead volume and lead to peak tailing.

  • Condensation: If the injector or transfer line temperature is too low, the sample may condense and then vaporize slowly, causing tailing.

Q3: I'm experiencing a loss of resolution between isomer peaks that were previously separated. What should I check?

A3: A loss of resolution can indicate a degradation of the chromatographic system. Here are some potential causes:

  • Column Contamination: Buildup of non-volatile residues at the head of the column can degrade separation efficiency. Trimming a small section (10-20 cm) from the front of the column can often restore performance.

  • Column Aging: Over time and with repeated temperature cycling, the stationary phase of the column can degrade, leading to a loss of resolution. Column replacement may be necessary.

  • Leaks: Leaks in the system, particularly at the injector or column fittings, can disrupt the carrier gas flow and affect resolution. A leak check is recommended.

  • Changes in Flow Rate: Ensure your carrier gas flow rate is accurate and constant. A faulty electronic pressure control (EPC) or a depleted gas cylinder can cause issues.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound isomers?

A1: For the separation of non-polar hydrocarbon isomers, a long capillary column (e.g., 30-100 meters) with a non-polar stationary phase is the most effective.[1][3] Common choices include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, SE-30): These are standard non-polar phases that separate compounds primarily by boiling point.[3][4]

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5): The slight increase in polarity can sometimes provide a different selectivity for branched alkanes.

The choice of column dimensions (length, internal diameter, and film thickness) is also critical. A smaller internal diameter (e.g., 0.25 mm) and a thinner film (e.g., 0.25 µm) will generally provide higher resolution.

Q2: What is a typical temperature program for separating C12 alkane isomers?

A2: A good starting point for a temperature program would be:

  • Initial Oven Temperature: 40-60 °C (hold for 2-5 minutes)

  • Ramp Rate: 1-5 °C/minute. A slower ramp rate will generally provide better resolution of closely eluting isomers.

  • Final Oven Temperature: 250-300 °C (hold for 5-10 minutes to ensure all components have eluted)

This is a general guideline and will need to be optimized for your specific column and sample.

Q3: Are there any alternative or advanced techniques to improve the separation of these isomers?

A3: Yes, if single-column GC is insufficient, you might consider:

  • Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide significantly enhanced resolution for complex samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While MS is a detector, it can help to deconvolute co-eluting peaks if the isomers have slightly different fragmentation patterns.

Quantitative Data

The separation of tetramethyloctane isomers is challenging, and retention data is not widely available. The following table provides an example of a Kovats Retention Index for a related isomer on a non-polar column and general principles for elution order.

Isomer StructureStationary PhaseRetention Index (Kovats)Expected Elution Order Principle
3,4,5,6-TetramethyloctaneSE-30 (non-polar)1100.6[4]Highly branched isomers tend to have lower boiling points and thus elute earlier than less branched isomers of the same carbon number.
This compoundNon-polarNot availableThe more centrally located the branching, the more it lowers the boiling point. Symmetrical isomers often have higher boiling points than less symmetrical ones.
Other C12 IsomersNon-polarVariesThe overall "compactness" of the molecule influences its interaction with the stationary phase.

Experimental Protocols

Detailed Methodology for GC Analysis of Tetramethyloctane Isomers

This protocol provides a starting point for developing a separation method for this compound and its isomers. Optimization will be required.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector, and electronic pressure control.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-1 or equivalent 100% dimethylpolysiloxane column.

  • Carrier Gas: Helium (99.999% purity or higher).

  • Injector Liner: Deactivated, splitless glass liner.

  • Syringe: 10 µL gas-tight syringe.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: n-Hexane or other suitable high-purity solvent.

2. GC Operating Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C

  • FID Gases: Hydrogen and Air at manufacturer's recommended flow rates.

  • Data Acquisition Rate: 20 Hz

3. Sample Preparation:

  • Prepare a stock solution of the tetramethyloctane isomer mixture in n-hexane at a concentration of approximately 100 µg/mL.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for your instrument.

4. Analysis Procedure:

  • Equilibrate the GC system at the initial conditions.

  • Perform a blank injection (solvent only) to ensure the system is clean.

  • Inject the prepared sample.

  • Acquire the data for the duration of the run.

  • Analyze the resulting chromatogram to assess peak shape, resolution, and retention times.

5. Optimization:

  • Resolution: If co-elution is observed, decrease the oven ramp rate (e.g., to 1 °C/min) or use a longer column.

  • Peak Shape: If peak tailing occurs, check for active sites, column contamination, or leaks.

  • Sensitivity: For trace analysis, switch to a splitless injection mode and optimize the splitless hold time.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial Checks & Optimization cluster_troubleshooting Advanced Troubleshooting cluster_solution Solution Start Poor Separation of Tetramethyloctane Isomers Check_Column Is the correct column (non-polar, high-res) being used? Start->Check_Column Optimize_Temp Optimize Temperature Program (slow ramp rate) Check_Column->Optimize_Temp Yes Solution Acceptable Separation Achieved Check_Column:e->Solution:w No, select appropriate column Optimize_Flow Optimize Carrier Gas Flow (set to optimal linear velocity) Optimize_Temp->Optimize_Flow Check_Peaks Are peaks tailing or showing poor shape? Optimize_Flow->Check_Peaks Troubleshoot_Tailing Address Tailing: - Check for active sites - Reduce sample concentration - Check column installation Check_Peaks->Troubleshoot_Tailing Yes Check_Resolution Is there a loss of previously good resolution? Check_Peaks->Check_Resolution No Troubleshoot_Tailing->Check_Resolution Troubleshoot_Resolution Address Resolution Loss: - Trim column inlet - Perform leak check - Consider column replacement Check_Resolution->Troubleshoot_Resolution Yes Check_Resolution->Solution No, separation is acceptable Troubleshoot_Resolution->Solution

Caption: A troubleshooting workflow for the GC separation of tetramethyloctane isomers.

References

Technical Support Center: Optimizing GC-MS for C12 Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their methods for the analysis of C12 branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to identify C12 branched alkane isomers using standard GC-MS methods?

A1: The primary challenge lies in the mass spectrometry fragmentation pattern. Isomeric alkanes, including different C12 branched isomers, tend to produce very similar mass spectra under standard 70 eV electron ionization (EI).[1][2] They all exhibit characteristic fragment ions at m/z 43, 57, 71, and 85, which makes it difficult to distinguish between them based on their mass spectrum alone.[1][2] Co-elution from the GC column can further complicate accurate identification.[3]

Q2: What is the best type of GC column for separating C12 branched alkanes?

A2: A non-polar stationary phase is generally recommended.[4] These columns separate analytes primarily by their boiling points.[4] For complex mixtures of isomers, a long, narrow-bore column (e.g., 30-100 m length, 0.25 mm internal diameter) will provide higher efficiency and better resolution.[5][6] Columns like a DB-5ms or HP-5ms are common choices.[5]

Q3: How does the injector temperature affect the analysis?

A3: The injector temperature must be high enough to ensure the complete and rapid vaporization of the C12 alkanes without causing thermal degradation.[7] A typical starting point is 250 °C.[7] If the temperature is too low, it can lead to poor peak shape (broadening or tailing) and discrimination against higher-boiling isomers.[7] Conversely, excessively high temperatures can cause analytes to degrade.[7]

Q4: Should I use a split or splitless injection?

A4: The choice depends on the concentration of your analytes.

  • Split Injection: Use for concentrated samples to avoid overloading the column. A high split ratio (e.g., 100:1) introduces only a small fraction of the sample onto the column, resulting in sharp peaks.[8][9]

  • Splitless Injection: Ideal for trace analysis where maximum sensitivity is required. This technique transfers the entire vaporized sample to the column. It requires careful optimization of the initial oven temperature and hold time to ensure proper solvent focusing and prevent peak broadening.[10][11]

Q5: How can I improve the identification of isomers with the mass spectrometer?

A5: To improve isomer identification, you can modify the MS ionization parameters. Using a lower ionization energy (soft ionization), such as 10-14 eV instead of the standard 70 eV, reduces fragmentation.[1][12] This helps to preserve the molecular ion (M+), making it easier to confirm the molecular weight and distinguish between isomers that might have unique, albeit minor, fragmentation differences at lower energies.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of C12 branched alkanes.

Problem 1: Poor Peak Resolution or Co-elution of Isomers

  • Cause: The oven temperature program may not be optimal.

  • Solution: Optimize the temperature ramp. A slow ramp rate (e.g., 3-5 °C/min) can improve the separation of closely eluting compounds.[13][14] A good starting point is a "scouting gradient" with a low initial temperature (e.g., 40-50 °C) and a ramp of 10 °C/min to determine the elution range of your compounds.[11] You can then adjust the ramp rate in the region where your C12 isomers elute.

  • Cause: Inappropriate GC column.

  • Solution: Ensure you are using a high-resolution capillary column, preferably with a non-polar stationary phase.[4] A longer column (e.g., 60m or 100m) can significantly enhance separation.[6]

  • Cause: Carrier gas flow rate is not optimal.

  • Solution: Check and adjust the carrier gas (typically Helium) flow rate. An incorrect flow rate can lead to band broadening and reduced efficiency. Ensure the system is free of leaks.[15][16]

Problem 2: Broad or Tailing Peaks

  • Cause: Active sites in the injector liner or column.

  • Solution: Use a deactivated inlet liner and ensure you are using an inert GC column.[10][15] If peak shape degrades over time, you may need to replace the liner or trim the first few centimeters from the inlet side of the column.[15]

  • Cause: Column overloading.

  • Solution: If using splitless injection, the sample may be too concentrated. Dilute the sample or switch to a split injection with an appropriate split ratio.[10] You can also use a column with a thicker stationary phase film to increase capacity.[4]

  • Cause: Incorrect injector temperature.

  • Solution: If the injector temperature is too low, analytes may not vaporize efficiently, leading to band broadening.[16] Try increasing the injector temperature in 10-20 °C increments, but do not exceed the maximum recommended temperature for your analytes or column.[10]

Problem 3: Inconsistent Retention Times

  • Cause: Leaks in the GC system.

  • Solution: Perform a leak check of the entire system, paying close attention to the injector septum, column fittings, and connections to the mass spectrometer.[15][16]

  • Cause: Fluctuations in oven temperature or carrier gas flow.

  • Solution: Verify that the GC oven is maintaining a stable temperature and that the carrier gas flow controller is functioning correctly.[15] Many GC problems can be prevented with routine instrument maintenance.[10]

Experimental Protocols

Protocol 1: GC-MS Method Development for C12 Branched Alkane Separation

This protocol provides a starting point for developing a robust GC-MS method.

  • Column Selection:

    • Install a non-polar capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane, such as a DB-5ms or equivalent).

    • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.[8]

  • Injector Configuration:

    • Injection Mode: Split (for screening) or Splitless (for trace analysis).

    • Injector Temperature: 250 °C.[7]

    • Injection Volume: 1 µL.

    • Split Ratio (if applicable): Start with 50:1 and adjust as needed.

    • Liner: Use a deactivated, glass wool-packed liner for split injection.

  • Oven Temperature Program (Scouting Gradient):

    • Initial Temperature: 50 °C, hold for 2 minutes.[8]

    • Ramp: 10 °C/min to 300 °C.[8]

    • Final Hold: Hold at 300 °C for 5 minutes.[8]

    • Optimization: Based on the results, adjust the ramp rate to improve separation in the region where C12 alkanes elute. A slower ramp will increase resolution.[14]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV for library matching. For isomer differentiation, run a separate analysis at a lower energy (e.g., 12-14 eV) to enhance the molecular ion.[1][12]

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230 °C.[8]

    • Quadrupole Temperature: 150 °C.[8]

    • Transfer Line Temperature: 280 °C.

Data Presentation

The following table summarizes recommended starting parameters for C12 branched alkane analysis. These should be optimized for your specific instrument and sample matrix.

ParameterRecommended Starting ValuePotential for Optimization
GC Column
Stationary PhaseNon-polar (e.g., 5% Phenyl)[4]Test different non-polar phases for selectivity.
Dimensions30m x 0.25mm x 0.25µm[8]Increase length (60m) for higher resolution.[6]
Injector
Temperature250 °C[7]Increase for higher boilers; decrease if thermal degradation is suspected.
ModeSplit (50:1) or Splitless[8][9]Choose based on sample concentration.
Oven Program
Initial Temp50 °C[8]Lower for very volatile components.[11]
Ramp Rate10 °C/min[11]Decrease rate (e.g., to 3 °C/min) to improve resolution.[13]
Final Temp300 °C[8]Ensure all components elute from the column.
Mass Spectrometer
Ionization Energy70 eV (standard) or 12-14 eV (soft)[1]Use low energy to increase molecular ion abundance.[1]
Mass Scan Range40-250 amuAdjust based on expected fragments and molecular weight.
Source Temp230 °C[8]Follow manufacturer's recommendation.
Transfer Line Temp280 °CSet high enough to prevent analyte condensation.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Collection Dilution Dilution & Standard Addition Sample->Dilution Injection 1. Injector Setup (250°C, Split/Splitless) Dilution->Injection Column 2. Column Selection (Non-polar, 30m) Injection->Column Oven 3. Oven Program (50°C -> 300°C @ 10°C/min) Column->Oven Ionization 4. Ionization (EI @ 70eV or 12eV) Oven->Ionization Analysis 5. Mass Analysis (Scan m/z 40-250) Ionization->Analysis Integration Peak Integration Analysis->Integration Identification Library Search & RI Comparison Integration->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS method development workflow for C12 alkane analysis.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution Q_Oven Is the oven ramp rate optimized? Start->Q_Oven A_Oven_No Decrease ramp rate (e.g., 3-5 °C/min) to increase separation. Q_Oven->A_Oven_No No Q_Column Is the column length sufficient? Q_Oven->Q_Column Yes A_Oven_No->Q_Column A_Column_No Use a longer column (e.g., 60m or 100m) for higher efficiency. Q_Column->A_Column_No No Q_Flow Is the carrier gas flow rate optimal? Q_Column->Q_Flow Yes A_Column_No->Q_Flow A_Flow_No Verify flow rate and perform a leak check. Q_Flow->A_Flow_No No End Resolution Improved Q_Flow->End Yes A_Flow_No->End

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Overcoming Co-elution of Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving the co-elution of tetramethyloctane isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are tetramethyloctane isomers and why are they difficult to separate?

Tetramethyloctane isomers are branched-chain alkanes with the same chemical formula (C12H26) but different structural arrangements of the methyl groups along the octane backbone. Due to their similar boiling points and polarities, these isomers often exhibit very close retention times in gas chromatography (GC), leading to co-elution where two or more compounds elute as a single, unresolved peak.

Q2: What is the primary cause of co-elution for these isomers?

The primary cause is insufficient selectivity of the GC column's stationary phase for the subtle structural differences between the isomers.[1] If the stationary phase chemistry does not provide differential interactions with the isomers, they will travel through the column at nearly the same rate, resulting in poor separation.

Q3: Can simply changing the temperature program resolve co-eluting tetramethyloctane isomers?

Adjusting the temperature program can improve separation, but it may not be sufficient on its own.[2][3] A slower temperature ramp can increase the interaction time with the stationary phase, potentially improving resolution.[2] However, if the column's stationary phase lacks the necessary selectivity, temperature optimization alone will not resolve closely eluting isomers.

Q4: When should I consider using a different GC column?

You should consider a new column when optimization of the current method (e.g., temperature program, flow rate) fails to provide adequate separation.[1] A column with a different stationary phase chemistry, a longer length, or a smaller internal diameter can significantly enhance resolution.[4][5]

Q5: What is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and is it suitable for this problem?

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful technique that uses two columns with different stationary phases to separate highly complex mixtures.[6][7] It is particularly well-suited for separating isomeric compounds like tetramethyloctanes that are difficult to resolve with single-column GC.[8][9][10] The effluent from the first column is sequentially trapped and then rapidly injected onto a second, shorter column for an additional separation step.[6][7]

Troubleshooting Guide for Co-eluting Isomers

This guide provides a systematic approach to diagnosing and resolving the co-elution of tetramethyloctane isomers.

Initial Assessment
  • Confirm Co-elution: Verify that you have a co-elution issue. Look for asymmetrical peak shapes, such as shoulders or tailing, which can indicate the presence of more than one compound.[1] If using a mass spectrometer (MS) detector, examine the mass spectra across the peak for inconsistencies.

  • Review Current Method: Document your current GC method parameters, including column type, temperature program, carrier gas flow rate, and injection parameters.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing co-elution.

CoElution_Troubleshooting start Start: Co-elution of Tetramethyloctane Isomers Observed optimize_temp Step 1: Optimize Temperature Program (e.g., slower ramp rate) start->optimize_temp check_resolution1 Is Resolution Sufficient? optimize_temp->check_resolution1 optimize_flow Step 2: Optimize Carrier Gas Flow Rate check_resolution1->optimize_flow No end_success End: Resolution Achieved check_resolution1->end_success Yes check_resolution2 Is Resolution Sufficient? optimize_flow->check_resolution2 change_column Step 3: Change GC Column (e.g., different stationary phase, longer column) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Is Resolution Sufficient? change_column->check_resolution3 advanced_tech Step 4: Consider Advanced Techniques (e.g., GCxGC) check_resolution3->advanced_tech No check_resolution3->end_success Yes end_further Further Consultation Needed advanced_tech->end_further

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Experimental Protocols

Protocol 1: Optimization of Temperature Program

This protocol aims to improve separation by modifying the oven temperature ramp rate.

  • Initial Analysis: Perform an injection using your standard temperature program and record the chromatogram.

  • Scouting Gradient: To understand the elution behavior, run a fast scouting gradient (e.g., 20°C/min).[3]

  • Methodical Adjustment:

    • Decrease the initial oven temperature by 10-20°C to improve the separation of early eluting isomers.

    • Reduce the ramp rate to half of the original rate (e.g., from 10°C/min to 5°C/min). This increases the time analytes spend interacting with the stationary phase.[11]

    • Introduce a mid-run isothermal hold if a specific group of isomers is co-eluting.

  • Evaluation: Compare the resolution of the target isomers from each run.

Protocol 2: Selection of an Alternative GC Column

This protocol guides the selection of a more suitable GC column. The choice of stationary phase is the most critical factor.

  • Assess Current Stationary Phase: Identify the polarity of your current column's stationary phase. For non-polar alkanes, a non-polar phase is a common starting point.

  • Select an Alternative Phase:

    • Different Polarity: Choose a column with a stationary phase of different polarity (e.g., moving from a non-polar to an intermediate polarity column). This can alter the elution order by introducing different intermolecular interactions.

    • Shape Selectivity: Consider stationary phases known for shape selectivity, such as those with liquid crystalline properties, which can be effective for separating isomers.[12]

  • Consider Column Dimensions:

    • Length: Increase the column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates and improve resolution.[4]

    • Internal Diameter (ID): Decrease the column ID (e.g., from 0.25 mm to 0.18 mm) to increase efficiency. Note that this will decrease sample capacity.

  • Installation and Conditioning: Install the new column according to the manufacturer's instructions and properly condition it before use.

Data Presentation: Illustrative Separation Data

The following tables present hypothetical data to illustrate the effects of method modifications on the separation of two co-eluting tetramethyloctane isomers: 2,2,4,4-tetramethyloctane and 3,3,5,5-tetramethyloctane.

Table 1: Effect of Temperature Program on Resolution

ParameterMethod A (Original)Method B (Optimized)
Column 30m x 0.25mm, 0.25µm film (Non-polar)30m x 0.25mm, 0.25µm film (Non-polar)
Temperature Program 50°C (1 min), then 10°C/min to 250°C40°C (2 min), then 5°C/min to 250°C
Retention Time Isomer 1 (min) 15.2522.10
Retention Time Isomer 2 (min) 15.3022.25
Resolution (Rs) 0.81.6

Table 2: Effect of Column Selection on Resolution

ParameterMethod C (Non-polar Column)Method D (Intermediate Polarity Column)
Column 30m x 0.25mm, 0.25µm film (Non-polar)60m x 0.25mm, 0.25µm film (Intermediate Polarity)
Temperature Program 40°C (2 min), then 5°C/min to 250°C40°C (2 min), then 5°C/min to 250°C
Retention Time Isomer 1 (min) 22.1025.50
Retention Time Isomer 2 (min) 22.2526.05
Resolution (Rs) 1.62.5

Visualizations

Experimental Workflow for Method Development

This diagram illustrates the steps involved in developing a robust GC method for isomer separation.

Method_Development_Workflow start Start: Define Separation Goal (Resolve Tetramethyloctane Isomers) col_select 1. Column Selection (Stationary Phase, Dimensions) start->col_select inj_opt 2. Injection Parameter Optimization (Split/Splitless, Temperature) col_select->inj_opt temp_opt 3. Temperature Program Optimization (Initial Temp, Ramp Rate, Final Temp) inj_opt->temp_opt flow_opt 4. Carrier Gas Flow Optimization temp_opt->flow_opt validate 5. Method Validation (Repeatability, Robustness) flow_opt->validate end End: Finalized GC Method validate->end

Caption: A typical workflow for GC method development.

References

Technical Support Center: Analysis of Branched Alkanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of branched alkanes in complex mixtures during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of branched alkanes.

Question: I am observing poor resolution between several branched alkane isomers. What are the initial steps to troubleshoot this issue?

Answer:

Poor resolution among branched alkane isomers is a common challenge. Begin by systematically evaluating your chromatographic system. A logical troubleshooting workflow can help pinpoint the issue.

G start Poor Resolution of Branched Alkane Isomers check_column 1. Verify Column Health and Installation start->check_column check_temp 2. Optimize Temperature Program check_column->check_temp Column OK check_flow 3. Evaluate Carrier Gas Flow Rate check_temp->check_flow Program Optimized check_injection 4. Assess Injection Parameters check_flow->check_injection Flow Rate Optimal consider_advanced 5. Consider Advanced Techniques check_injection->consider_advanced Parameters Correct gcxgc Implement GCxGC consider_advanced->gcxgc Co-elution persists new_column Select Alternative Stationary Phase consider_advanced->new_column Selectivity issue end Resolution Improved gcxgc->end new_column->end

Initial Troubleshooting Workflow for Poor Resolution
  • Verify Column Health and Installation:

    • Column Bleed: High baseline noise or drift can indicate column degradation. Condition the column according to the manufacturer's instructions. If bleed remains high, the column may need replacement.[1]

    • Proper Installation: Ensure the column is installed correctly in the injector and detector with clean, square cuts at both ends. Poor cuts can cause peak tailing and band broadening.

    • Contamination: Contamination from previous injections can interfere with separations. Bake out the column at a high temperature (within its limits) to remove contaminants.[1]

  • Optimize Temperature Program:

    • Initial Temperature: For complex mixtures, a lower initial oven temperature can improve the resolution of early-eluting, low-boiling point isomers.

    • Ramp Rate: A slower temperature ramp rate generally provides better separation of closely eluting compounds. An optimal starting point for the ramp rate can be estimated as 10°C per column hold-up time.[2][3]

  • Evaluate Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., helium, hydrogen). An incorrect flow rate can lead to band broadening and reduced resolution.

  • Assess Injection Parameters:

    • Injection Volume: Overloading the column can cause peak fronting and a loss of resolution. Try reducing the injection volume.

    • Split Ratio: For split injections, a higher split ratio can lead to sharper peaks but lower sensitivity. Adjust the split ratio to find a balance.

  • Consider Advanced Techniques: If the above steps do not resolve the issue, more advanced techniques may be necessary, such as comprehensive two-dimensional gas chromatography (GCxGC) or selecting a different stationary phase.

Question: My chromatogram shows significant peak tailing for branched alkanes. What are the likely causes and how can I fix it?

Answer:

Peak tailing, where the peak's backside is drawn out, can compromise peak integration and resolution. The causes can be chemical or physical.

  • Active Sites: Residual silanol groups on the surface of silica-based columns can interact with analytes, causing tailing. While alkanes are nonpolar, highly reactive sites can still have an effect. Using a highly deactivated or end-capped column can mitigate this.

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites for interaction. Trimming the first few centimeters of the column or, if that's not possible, a high-temperature bake-out can help.

  • Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volumes, leading to tailing. Re-installing the column with a clean, square cut is recommended.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing. Diluting the sample or reducing the injection volume can resolve this.

Question: I suspect co-elution of branched alkane isomers. How can I confirm this and what are the solutions?

Answer:

Co-elution of isomers is a frequent challenge in the analysis of complex hydrocarbon mixtures.

Confirmation of Co-elution:

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as those with a shoulder or a broader-than-expected width.

  • Mass Spectrometry (MS): If using a mass spectrometer, examine the mass spectra across the peak. A changing mass spectrum indicates the presence of more than one compound. For isomers with similar fragmentation patterns, this can be challenging.

  • Varying Chromatographic Conditions: A slight change in the temperature program or flow rate may partially resolve the co-eluting peaks, confirming their presence.

Solutions for Co-elution:

  • Method Optimization:

    • Temperature Program: Decrease the temperature ramp rate to increase the separation time between peaks.

    • Column Choice: Switch to a longer column for higher efficiency or a column with a different stationary phase to alter selectivity.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This is a powerful technique for resolving complex mixtures. It uses two columns with different separation mechanisms to provide a much higher peak capacity than single-dimension GC.[4] Saturated hydrocarbons like branched alkanes can be effectively separated from other compound classes and from each other.

Frequently Asked Questions (FAQs)

Q1: What is the best type of stationary phase for separating branched alkanes?

A1: The choice of stationary phase is critical for resolving branched alkanes.

  • Non-polar phases: Standard non-polar phases like polydimethylsiloxane (PDMS) or 5% phenyl-substituted PDMS are commonly used. Separation is primarily based on boiling point, with lower boiling point branched alkanes generally eluting earlier than their linear counterparts of the same carbon number.

  • Intermediate polarity phases: For more complex mixtures, a stationary phase with intermediate polarity may offer different selectivity, potentially resolving isomers that co-elute on a non-polar phase.

  • Shape-selective phases: Some specialty phases, like those incorporating liquid crystals, can provide separation based on the molecule's shape, which is highly advantageous for distinguishing between different branched isomers.

Q2: How can I improve the separation of C10 to C20 branched alkanes using GCxGC?

A2: GCxGC provides enhanced separation by employing two columns with different selectivities. A common setup for hydrocarbon analysis is a non-polar first-dimension column and a polar second-dimension column.

  • First Dimension (¹D): A long, non-polar column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness with a PDMS stationary phase) separates the alkanes by boiling point.

  • Second Dimension (²D): A short, polar column (e.g., 1-2 m, 0.1 mm ID, 0.1 µm film thickness with a 50% phenyl-poly(silphenylene-siloxane) or a wax-based stationary phase) separates the eluent from the first dimension based on polarity. This allows for the separation of different hydrocarbon classes (e.g., alkanes from aromatics) and can also provide further separation of isomers.

Q3: What sample preparation techniques are recommended for complex mixtures containing branched alkanes?

A3: Proper sample preparation is crucial to remove interferences and concentrate the analytes of interest.

  • Solid Phase Extraction (SPE): SPE is a common technique for cleaning up complex samples.[5] For non-polar branched alkanes, a reversed-phase sorbent (like C18) can be used to retain the analytes while more polar interferences are washed away. The alkanes can then be eluted with a non-polar solvent.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For example, alkanes can be extracted from a polar sample matrix into a non-polar organic solvent like hexane.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While often used for pesticide analysis, the QuEChERS methodology can be adapted for hydrocarbon analysis to quickly remove a wide range of matrix components.

Quantitative Data Summary

The following tables provide a summary of typical GC parameters and their impact on the separation of branched alkanes.

Table 1: Effect of GC Oven Temperature Program on Resolution

ParameterSetting 1 (Fast Analysis)Setting 2 (High Resolution)Impact on Branched Alkane Resolution
Initial Temperature60°C40°CLower initial temperature improves separation of early eluting isomers.
Ramp Rate20°C/min5°C/minSlower ramp rate increases the time between eluting peaks, enhancing resolution.[6]
Final Temperature320°C320°CMust be high enough to elute all components of interest.

Table 2: Comparison of GC Column Dimensions for Branched Alkane Analysis

ParameterStandard ColumnHigh-Resolution ColumnImpact on Branched Alkane Resolution
Length30 m60 m or 100 mLonger columns provide more theoretical plates, leading to better separation.
Internal Diameter0.25 mm0.18 mm or 0.10 mmNarrower columns offer higher efficiency and resolution but have lower sample capacity.[6]
Film Thickness0.25 µm0.10 µmThinner films can lead to sharper peaks and faster analysis but have lower capacity.

Experimental Protocols

Protocol 1: High-Resolution GC-MS Analysis of C10-C20 Branched Alkanes

This protocol outlines a method for the high-resolution separation of branched alkanes in a complex mixture using a single-dimension gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation (Solid Phase Extraction)

  • Objective: To isolate the alkane fraction from a complex sample matrix.

  • Materials: C18 SPE cartridge, n-hexane, dichloromethane, sample dissolved in a suitable solvent.

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

    • Equilibrate the cartridge with 5 mL of the sample solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to remove polar interferences.

    • Elute the branched alkanes with a non-polar solvent such as n-hexane or dichloromethane.

    • Concentrate the eluate under a gentle stream of nitrogen if necessary.

G start Start SPE condition 1. Condition Cartridge (Methanol, Water) start->condition equilibrate 2. Equilibrate Cartridge (Sample Solvent) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Polar Solvent) load->wash elute 5. Elute Alkanes (Non-polar Solvent) wash->elute concentrate 6. Concentrate Eluate elute->concentrate end Sample Ready for GC-MS concentrate->end

Solid Phase Extraction Workflow for Branched Alkanes

2. GC-MS Parameters

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent DB-5ms Ultra Inert, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar, high-resolution column).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 10°C/min to 320°C, hold for 10 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-FID) for Detailed Hydrocarbon Analysis

This protocol is for the advanced separation of highly complex hydrocarbon mixtures.

1. Sample Preparation: Follow the SPE protocol outlined above.

2. GCxGC-FID Parameters

  • GC System: Leco Pegasus BT 4D or equivalent GCxGC system.

  • First Dimension Column (¹D): Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Second Dimension Column (²D): SGE BPX50, 1.5 m x 0.10 mm ID, 0.10 µm film thickness.

  • Carrier Gas: Helium at a corrected constant flow of 1.5 mL/min.

  • Inlet: Split/splitless injector at 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

  • Primary Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 3°C/min to 320°C, hold for 5 minutes.

  • Secondary Oven Temperature Program:

    • Offset from primary oven: +15°C.

  • Modulator Temperature:

    • Offset from primary oven: +25°C.

  • Modulation Period: 4 seconds.

  • Detector: Flame Ionization Detector (FID) at 330°C.

  • Data Acquisition Rate: 100 Hz.

References

Technical Support Center: Mass Spectral Interpretation of C12H26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectral interpretation of C12H26 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak at m/z 170 weak or absent in the mass spectrum of my C12H26 sample?

A1: The intensity of the molecular ion peak for long-chain alkanes like dodecane is often weak and decreases with increasing chain length and branching.[1][2][3] For branched C12H26 isomers, the molecular ion peak can be particularly weak or even completely absent.[2] This is due to the high energy of electron ionization (typically 70 eV), which provides significant excess energy to the molecule after ionization.[1] This excess energy is dissipated through fragmentation, and branched alkanes readily fragment at the branching points to form more stable secondary or tertiary carbocations.[1]

Q2: What are the characteristic fragment ions I should look for in the mass spectrum of a C12H26 alkane?

A2: The mass spectra of straight-chain alkanes are characterized by a series of alkyl carbocation fragments (CnH2n+1) separated by 14 Da, corresponding to the loss of CH2 groups.[1] For dodecane, you will typically observe a homologous series of fragment ions, including hexyl (m/z 85), pentyl (m/z 71), butyl (m/z 57), and propyl (m/z 43) cations.[3] The butyl and propyl ions are often the most abundant in alkane spectra.[3]

Q3: How can I differentiate between n-dodecane and a branched isomer using mass spectrometry?

A3: While the mass spectra of C12H26 isomers can be very similar, there are key differences to look for. Branched alkanes tend to fragment at the point of branching, leading to a higher abundance of ions resulting from the formation of more stable secondary or tertiary carbocations.[1] For example, in the spectrum of 2-methylundecane, you would expect to see a prominent peak corresponding to the loss of a methyl group to form a stable secondary carbocation. Comparing the relative intensities of key fragment ions can help in distinguishing between isomers.

Q4: What does the presence of a significant M-1 peak (m/z 169) indicate in the mass spectrum of dodecane?

A4: The M-1 peak in the mass spectrum of an alkane arises from the loss of a hydrogen radical. In some ionization techniques, such as proton-transfer reaction mass spectrometry (PTR-MS), the M-1 ion can be a significant fragment, and its intensity can be influenced by the instrument's drift tube conditions.[4] In standard electron ionization (EI) mass spectrometry, a prominent M-1 peak is less common for alkanes but can still be observed.

Troubleshooting Guide

This section provides guidance on common issues encountered during the mass spectral analysis of C12H26.

Data Presentation: Comparison of n-Dodecane and 2-Methylundecane Mass Spectra

The following table summarizes the relative abundance of major fragment ions for n-dodecane and a common branched isomer, 2-methylundecane. This data can be used as a reference for isomer identification.

m/zIon Fragmentn-Dodecane (Relative Abundance %)2-Methylundecane (Relative Abundance %)
43C3H7+100100
57C4H9+9580
71C5H11+6055
85C6H13+3530
170C12H26+ (M+)~5Very low to absent

Note: Relative abundances are approximate and can vary slightly depending on the instrument and analytical conditions.

Experimental Protocols

A detailed methodology for the analysis of C12H26 by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation:

  • Dissolve the C12H26 sample in a suitable volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

  • Transfer the final solution to a 2 mL autosampler vial.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-400.

Mandatory Visualization

The following diagrams illustrate key logical workflows for troubleshooting mass spectral interpretation of C12H26.

Troubleshooting_Workflow start Start: Mass Spectrum of C12H26 Acquired check_molecular_ion Is M+ peak (m/z 170) present and identifiable? start->check_molecular_ion weak_absent M+ is weak or absent check_molecular_ion->weak_absent No present M+ is present check_molecular_ion->present Yes analyze_fragments Analyze fragmentation pattern for CnH2n+1 series (m/z 43, 57, 71, 85) weak_absent->analyze_fragments present->analyze_fragments compare_isomer_db Compare relative abundances of key fragments to known isomer spectra analyze_fragments->compare_isomer_db branched_alkane Indication of a branched alkane. Preferential fragmentation at branch point. compare_isomer_db->branched_alkane Significant deviation from n-dodecane straight_chain Consistent with n-dodecane. Characteristic decreasing abundance of CnH2n+1 fragments. compare_isomer_db->straight_chain Matches n-dodecane profile identify_structure Propose candidate structure(s) branched_alkane->identify_structure straight_chain->identify_structure

Caption: Troubleshooting workflow for C12H26 mass spectral interpretation.

Isomer_Identification_Logic start Start: Unknown C12H26 Spectrum molecular_ion Observe Molecular Ion (m/z 170) Weak/Absent? Present? start->molecular_ion fragment_pattern Analyze Key Fragments m/z 43, 57, 71, 85 molecular_ion->fragment_pattern ratio_analysis {Calculate Intensity Ratios|{e.g., (m/z 57)/(m/z 43)}} fragment_pattern->ratio_analysis n_dodecane Conclusion: n-Dodecane Smooth decrease in fragment abundance ratio_analysis->n_dodecane Ratios match n-alkane pattern branched_isomer Conclusion: Branched Isomer Enhanced abundance of specific fragments indicating stable carbocations ratio_analysis->branched_isomer Ratios deviate significantly

Caption: Logical steps for differentiating C12H26 isomers.

References

Technical Support Center: Purity Assessment of Synthesized 2,3,4,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purity assessment of synthesized 2,3,4,7-Tetramethyloctane.

Frequently Asked Questions (FAQs)

What are the primary techniques for assessing the purity of this compound?

The primary and most effective techniques for determining the purity of synthesized this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS). A combined technique such as Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful as it provides both separation and identification of impurities.

What are the potential impurities I might encounter in synthesized this compound?

Potential impurities can arise from unreacted starting materials, byproducts of the synthesis reaction, and residual solvents. Common impurities may include isomers of tetramethyloctane (e.g., 2,3,6,7-tetramethyloctane or 2,2,7,7-tetramethyloctane), other alkanes, and any solvents used during synthesis and purification, such as hexane or other hydrocarbon solvents.[1]

How can I quantify the purity of my this compound sample?

Quantitative analysis can be performed using Gas Chromatography with a Flame Ionization Detector (GC-FID) by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve with a certified reference standard of this compound can be used. Quantitative NMR (qNMR) using an internal standard is another highly accurate method for purity determination.[2]

What is the expected mass spectrum fragmentation pattern for this compound?

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column. 2. Column overloading. 3. Inappropriate injector temperature.1. Use a deactivated liner; trim the first few centimeters of the column. 2. Dilute the sample. 3. Optimize the injector temperature.
Ghost Peaks 1. Contamination in the injector or septum. 2. Carryover from a previous injection.1. Replace the septum and clean the injector liner. 2. Run a blank solvent injection to clean the system.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Unstable oven temperature.1. Check the gas cylinder pressure and regulators. 2. Perform a leak check. 3. Verify the oven temperature program.
Co-elution of Peaks Isomers of tetramethyloctane or other impurities have very similar boiling points and polarities.1. Use a longer GC column for better resolution. 2. Optimize the temperature program with a slower ramp rate. 3. Use a column with a different stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad Peaks 1. Poorly shimmed magnetic field. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities.1. Re-shim the spectrometer. 2. Dilute the sample. 3. Filter the sample if particulate matter is present.
Overlapping Signals The highly branched nature of this compound can lead to complex and overlapping proton signals in the aliphatic region (typically 0.7-1.5 ppm).[7]1. Use a higher field NMR spectrometer (e.g., 600 MHz or higher) for better signal dispersion. 2. Perform 2D NMR experiments like COSY and HSQC to resolve individual proton and carbon signals.[8][9]
Impurity Peaks Presence of residual solvents or synthesis byproducts.1. Identify common solvent peaks (e.g., hexane, ethyl acetate). 2. Compare the spectrum to a reference spectrum of pure this compound if available.
Inaccurate Integration 1. Poor baseline correction. 2. Overlapping peaks.1. Manually correct the baseline. 2. Use deconvolution software to integrate overlapping signals. For quantitative analysis, ensure peaks are well-separated.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a high-purity solvent such as hexane.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Purity
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Probe: 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more for good signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Assign the peaks to the corresponding protons and carbons of this compound. The aliphatic protons will appear in the upfield region of the ¹H spectrum.[7]

    • Look for any unassigned peaks that may indicate the presence of impurities.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 250°C
Split Ratio 50:1
Oven Program 50°C (2 min), then 10°C/min to 250°C (5 min)
MS Ionization Electron Ionization (EI)
Mass Range m/z 40-400

Table 2: Expected NMR Chemical Shift Ranges for Alkanes

NucleusChemical Shift Range (ppm)
¹H (Aliphatic C-H) 0.7 - 1.5
¹³C (Aliphatic C) 10 - 60

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Assessment cluster_evaluation Data Evaluation cluster_outcome Outcome Synthesized_Product Synthesized this compound GC_MS GC-MS Analysis Synthesized_Product->GC_MS NMR NMR Spectroscopy (1H & 13C) Synthesized_Product->NMR Identify_Impurities Identify Impurities GC_MS->Identify_Impurities NMR->Identify_Impurities Purity_Check Purity > 95%? Pure_Product Pure Product Purity_Check->Pure_Product Yes Further_Purification Further Purification Purity_Check->Further_Purification No Identify_Impurities->Purity_Check

Caption: Workflow for the purity assessment of synthesized this compound.

GC_Troubleshooting_Logic Start GC Analysis Issue Detected Check_Parameters Check GC Parameters (Temp, Flow, etc.) Start->Check_Parameters Parameters_OK Parameters Correct? Check_Parameters->Parameters_OK Run_Standard Run a Known Standard Parameters_OK->Run_Standard Yes Adjust_Parameters Adjust Parameters Parameters_OK->Adjust_Parameters No Standard_OK Standard Runs Correctly? Run_Standard->Standard_OK Inspect_Hardware Inspect Hardware (Septum, Liner, Column) Standard_OK->Inspect_Hardware No Sample_Problem Suspect Sample Matrix Issue Standard_OK->Sample_Problem Yes Hardware_Issue Hardware Issue Found? Inspect_Hardware->Hardware_Issue Replace_Component Clean/Replace Component Hardware_Issue->Replace_Component Yes Hardware_Issue->Sample_Problem No

Caption: Logical flow for troubleshooting common GC analysis issues.

References

Technical Support Center: Alkane Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing fragmentation in the mass spectrometry of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of alkanes.

Issue: The molecular ion (M+) peak for my alkane sample is very weak or absent in the mass spectrum.

  • Possible Cause 1: High Fragmentation due to Electron Ionization (EI) Energy. Standard 70 eV EI is a "hard" ionization technique that imparts significant energy to the analyte, causing extensive fragmentation of alkanes and diminishing the molecular ion peak.[1][2][3]

  • Solution 1: Employ Soft Ionization Techniques.

    • Chemical Ionization (CI): This is a softer ionization method that results in less fragmentation and a more prominent protonated molecule peak ([M+H]+) or adduct ion.[4][5] Methane, isobutane, and ammonia are common reagent gases, with isobutane and ammonia providing even softer ionization than methane.[4]

    • Photoionization (PI): Using photons to ionize molecules is another soft ionization technique that can reduce fragmentation.[6]

    • Low-Energy Electron Ionization (EI): Reducing the electron energy in EI (e.g., to 12-20 eV) can significantly decrease fragmentation and enhance the molecular ion abundance.[7][8][9]

  • Possible Cause 2: Thermal Decomposition. Longer-chain alkanes can be thermally labile and may decompose in a hot GC inlet or ion source before ionization.[8][9]

  • Solution 2: Optimize Temperature Settings.

    • Lower the GC inlet temperature to the minimum required for efficient volatilization of your analyte.

    • Reduce the ion source temperature. Note that this may not always be feasible with certain instrument configurations.[8][9]

Issue: My mass spectrum is dominated by fragment ions at m/z 43, 57, 71, etc.

  • Possible Cause: Characteristic Alkane Fragmentation. The extensive fragmentation of the alkane backbone is a well-known characteristic of EI mass spectrometry.[10][11] These common fragment ions (C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺) often dominate the spectrum, making it difficult to identify the molecular ion.[10][11]

  • Solution: Utilize Soft Ionization or Lower EI Energy. As mentioned previously, switching to CI, PI, or low-energy EI will suppress this extensive fragmentation and increase the relative abundance of the molecular ion or protonated molecule.[4][7]

Issue: I am observing persistent alkane peaks in my blank runs.

  • Possible Cause 1: System Contamination. Alkanes are common contaminants and can originate from pump oil, contaminated carrier gas, or previous injections.[12]

  • Solution 1: System Bake-out and Cleaning.

    • Bake out the GC column and inlet at a high temperature (while respecting the column's upper temperature limit) to remove contaminants.[13]

    • If contamination persists, it may be necessary to clean the ion source.[14]

  • Possible Cause 2: Column Bleed. Some GC columns with specific stationary phases may exhibit bleed that can appear as alkane-like peaks.[13]

  • Solution 2: Use a Low-Bleed Column. Consider using a GC column specifically designed for low bleed, especially if you are performing high-temperature analyses.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique to minimize alkane fragmentation?

A1: Soft ionization techniques are the most effective for minimizing the fragmentation of alkanes.[1][15] Chemical Ionization (CI) is a widely used and effective method.[4] Low-energy Electron Ionization (EI) at energies between 12-20 eV can also significantly enhance the molecular ion peak while reducing fragmentation.[7][8][9]

Q2: How does Chemical Ionization (CI) reduce fragmentation?

A2: In CI, a reagent gas (like methane or isobutane) is first ionized by the electron beam. These reagent gas ions then react with the analyte molecules in the gas phase through ion-molecule reactions, which are much less energetic than direct electron impact.[4][5] This results in the formation of a protonated molecule ([M+H]+) with little excess internal energy, thus minimizing fragmentation.[4]

Q3: Will I still see any fragment ions with soft ionization?

A3: While significantly reduced, some fragmentation can still occur with soft ionization techniques. The degree of fragmentation depends on the specific technique, the energy imparted, and the structure of the alkane. For instance, branched alkanes may still show some fragmentation at the branching points even with soft ionization.[16]

Q4: Can I use my standard GC-MS system for low-energy EI analysis?

A4: Many modern GC-MS instruments with an EI source allow for the adjustment of the electron energy.[7] You will need to check your instrument's specifications and software to see if this is a user-adjustable parameter. Operating at very low electron energies (below 20 eV) might lead to a decrease in sensitivity, which can be addressed by specialized ion source designs in some instruments.[17]

Q5: Are there any alternatives to changing the ionization method to see the molecular ion?

A5: While changing the ionization method is the most direct approach, using a high-resolution mass spectrometer can sometimes help in identifying the molecular ion even if it is of low abundance, by providing a highly accurate mass measurement.[7] Additionally, techniques like supersonic molecular beams coupled with EI-MS can reduce the internal energy of the molecules before ionization, leading to less fragmentation.[8][9]

Quantitative Data Summary

The following table summarizes the relative abundance of the molecular ion (or related ion) for n-dodecane under different ionization conditions.

Ionization TechniqueEnergy/Reagent GasMolecular Ion (or related)Key Fragment IonsReference
Electron Ionization (EI)70 eVVery Low to Absentm/z 43, 57, 71, 85[10]
Low-Energy EI~12-18 eVSignificantly EnhancedReduced intensity of m/z 43, 57, etc.[7][8]
Chemical Ionization (CI)MethaneAbundant [M-H]⁺Less fragmentation than EI
Chemical Ionization (CI)IsobutaneAbundant [M+H]⁺Minimal fragmentation[4]

Experimental Protocols

Protocol 1: Low-Energy Electron Ionization (EI) for Alkane Analysis

  • Instrument Setup:

    • Use a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an EI source.

    • Ensure the instrument software allows for the adjustment of the electron energy.

  • Sample Preparation:

    • Prepare a dilute solution of the alkane standard or sample in a suitable volatile solvent (e.g., hexane).

  • GC Method:

    • Injector Temperature: Set to a temperature sufficient for volatilization but low enough to prevent thermal degradation (e.g., 250 °C).

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Develop a temperature program that provides good chromatographic separation of the analytes.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Method:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: Set the electron energy to a value between 12 and 20 eV. Start with 15 eV and optimize if necessary.

    • Ion Source Temperature: Set to a standard temperature (e.g., 230 °C), but consider lowering it if thermal degradation is suspected.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the alkane.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the alkane.

    • Identify the molecular ion (M+) peak and compare its relative abundance to the fragment ions.

Protocol 2: Chemical Ionization (CI) for Alkane Analysis

  • Instrument Setup:

    • Use a GC-MS system equipped with a CI source.

    • Connect the CI reagent gas (e.g., methane or isobutane) to the instrument.

  • Sample Preparation:

    • Prepare the alkane sample as described in Protocol 1.

  • GC Method:

    • Use the same GC method as described in Protocol 1.

  • MS Method:

    • Ion Source: Chemical Ionization (CI).

    • Reagent Gas: Select the desired reagent gas (e.g., isobutane for softer ionization).

    • Reagent Gas Flow: Optimize the reagent gas flow rate according to the manufacturer's recommendations.

    • Ion Source Pressure: The source pressure will be higher than in EI mode (e.g., ~1 Torr).

    • Ion Source Temperature: Set to a standard CI temperature (e.g., 200 °C).

    • Mass Range: Scan a mass range that includes the expected protonated molecule ([M+H]+).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the protonated molecule ([M+H]+) or other adduct ions and observe the reduction in fragmentation compared to EI.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_ionization Ionization Choice cluster_output Data Output Sample Alkane Sample Dilution Dilute in Solvent Sample->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Ion_Source Ion Source GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer EI Standard EI (70 eV) (High Fragmentation) Ion_Source->EI Hard Soft_Ionization Soft Ionization (Low Fragmentation) Ion_Source->Soft_Ionization Soft Detector Detector Mass_Analyzer->Detector Fragmented_Spectrum Fragmented Spectrum Detector->Fragmented_Spectrum Molecular_Ion_Spectrum Intact Molecular Ion Detector->Molecular_Ion_Spectrum EI->Fragmented_Spectrum Soft_Ionization->Molecular_Ion_Spectrum

Caption: Experimental workflow for alkane analysis by GC-MS.

Troubleshooting_Logic Start Weak or Absent Molecular Ion? Check_EI_Energy Is EI Energy 70 eV? Start->Check_EI_Energy Yes Check_Temperatures Are Inlet/Source Temperatures Too High? Start->Check_Temperatures No Use_Soft_Ionization Switch to Soft Ionization (CI, Low-Energy EI) Check_EI_Energy->Use_Soft_Ionization Lower_Temperatures Optimize and Lower Temperatures Check_Temperatures->Lower_Temperatures Yes Persistent_Peaks Persistent Alkane Peaks in Blank? Check_Contamination Possible System Contamination? Persistent_Peaks->Check_Contamination Yes Check_Column_Bleed Is it Column Bleed? Persistent_Peaks->Check_Column_Bleed No Clean_System Bake-out and Clean Inlet, Column, & Source Check_Contamination->Clean_System Use_Low_Bleed_Column Install Low-Bleed Column Check_Column_Bleed->Use_Low_Bleed_Column Yes

Caption: Troubleshooting logic for common issues in alkane MS.

References

Technical Support Center: Strategies for Reducing Analytical Interference from Matrix Components

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address analytical interference from matrix components in their experiments.

Troubleshooting Guides

This section provides detailed answers to specific issues you may encounter during your analytical experiments.

Issue: My analyte signal is suppressed, and I suspect matrix effects. How can I confirm this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of your target analyte, leading to a decreased signal.[1][2][3][4] To confirm and assess the extent of this suppression, you can perform a post-extraction spike experiment.[5][6]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike your analyte of interest into a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte) using your established sample preparation protocol. After extraction, spike the analyte into the extracted matrix at the same concentration as Set A.

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF value less than 1 indicates ion suppression.

    • An MF value greater than 1 indicates ion enhancement.

    • An MF value equal to 1 suggests no significant matrix effect.

The following diagram illustrates the workflow for a post-extraction spike analysis.

cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Spike Analyte in Clean Solvent C1 LC-MS/MS Analysis A1->C1 Analyze B1 Extract Blank Matrix B2 Spike Analyte into Extracted Matrix B1->B2 B2->C1 Analyze D1 Compare Peak Areas (Calculate Matrix Factor) C1->D1

Caption: Workflow for Post-Extraction Spike Analysis.

Issue: I have confirmed ion suppression. What are the primary strategies to reduce it?

Answer:

There are three main strategies to mitigate matrix effects: optimizing sample preparation, refining chromatographic separation, and adjusting mass spectrometry parameters.[1][3][5][7]

A logical approach to troubleshooting this issue is to first focus on improving the sample cleanup, as this is often the most effective way to remove interfering components.[2] If that is not sufficient, chromatographic adjustments can be made to separate the analyte from the interfering matrix components. Finally, MS source parameters can be optimized.

A Ion Suppression Confirmed B Optimize Sample Preparation A->B Primary Approach C Refine Chromatographic Separation B->C If suppression persists E Matrix Effect Minimized B->E Successful D Adjust MS Parameters C->D If suppression persists C->E Successful D->E Successful

Caption: Troubleshooting logic for reducing ion suppression.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most common sample preparation techniques to reduce matrix effects, and how do they compare?

A1: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Each has its advantages and disadvantages in terms of cleanliness, recovery, and complexity.

Technique Description Advantages Disadvantages
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[2]- Fast and easy to perform.[2]- Non-selective, often resulting in significant remaining matrix components (e.g., phospholipids).[2] - May not be sufficient for removing all interferences.[2]
Liquid-Liquid Extraction (LLE) A technique that separates compounds based on their relative solubilities in two different immiscible liquids.[1][2]- Can provide cleaner extracts than PPT. - pH adjustment can be used to selectively extract acidic or basic analytes.[2]- Can be labor-intensive and difficult to automate. - Analyte recovery can be variable.[8]
Solid-Phase Extraction (SPE) A chromatographic technique used to extract, concentrate, and purify analytes from a solution by retaining them on a solid sorbent.[1][2]- Provides the cleanest extracts by selectively isolating the analyte. - Can concentrate the analyte, improving sensitivity.[2] - Amenable to automation.[9]- Can be more time-consuming and expensive than PPT or LLE. - Method development can be more complex.

The following data from a study on the drug nevirapine illustrates the impact of the extraction technique on the matrix factor. A matrix factor of 1.0 indicates no matrix effect, while values less than 1.0 indicate ion suppression.

Extraction Technique Average Matrix Factor
Protein Precipitation0.30
Liquid-Liquid Extraction0.80
Solid-Phase Extraction0.99
(Data sourced from Ghosh C, et al. J Bioequiv Availab 3: 122-127)

Q2: Can you provide a basic protocol for Solid-Phase Extraction (SPE)?

A2: Certainly. The following is a general protocol for SPE. The specific sorbent, wash, and elution solvents will need to be optimized for your analyte and matrix.

Experimental Protocol: General Solid-Phase Extraction (SPE)

  • Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.[10]

  • Equilibration: Pass a solution similar to the sample matrix (without the analyte) through the cartridge to prepare the sorbent for sample loading.[10]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences while retaining the analyte.[11]

  • Elution: Elute the analyte of interest from the sorbent using a strong solvent.[11]

The workflow for a typical SPE procedure is depicted below.

A Condition Sorbent B Equilibrate Sorbent A->B C Load Sample B->C D Wash to Remove Interferences C->D E Elute Analyte D->E F Collect Clean Extract E->F

Caption: General Solid-Phase Extraction (SPE) workflow.

Chromatography and Mass Spectrometry

Q3: How can I modify my chromatographic method to reduce matrix effects?

A3: The goal of chromatographic optimization is to separate your analyte from co-eluting matrix components.[1] You can achieve this by:

  • Adjusting the mobile phase gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.[12]

  • Changing the stationary phase: Using a column with a different selectivity (e.g., switching from a C18 to a phenyl-hexyl column) can alter the elution profile of both your analyte and matrix components.

  • Employing smaller particle size columns (e.g., UPLC): This can lead to sharper peaks and better resolution, reducing the chances of co-elution.

Q4: Are there any mass spectrometry settings I can adjust to minimize matrix effects?

A4: While sample preparation and chromatography are generally more effective, some MS parameters can be optimized:

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).[13]

  • Ion Source Parameters: Optimizing parameters like spray voltage, gas flows, and temperature can sometimes improve the ionization of the analyte relative to the matrix components.[14]

  • Use of a Divert Valve: A divert valve can be programmed to send the highly concentrated, early-eluting matrix components to waste, preventing them from entering the mass spectrometer and contaminating the ion source.[3]

Calibration and Internal Standards

Q5: How can I compensate for matrix effects that I cannot eliminate?

A5: If matrix effects cannot be completely removed, their impact can be compensated for by using appropriate calibration strategies.

  • Matrix-Matched Calibration: Preparing your calibration standards in the same matrix as your samples can help to normalize the matrix effects between the standards and the samples.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5] A SIL-IS is a form of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H). Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be corrected.[1]

References

Technical Support Center: Method Development for Baseline Separation of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of C12 alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving baseline separation of these challenging compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating C12 alkane isomers?

For complex mixtures of C12 alkane isomers, comprehensive two-dimensional gas chromatography (GCxGC) is a highly powerful and effective technique.[1][2][3] This method provides enhanced separation capabilities due to the use of two capillary columns with different stationary phases, allowing for the resolution of thousands of individual compound peaks.[1] For less complex mixtures, single-column high-resolution gas chromatography (GC) can also be effective, provided the column and conditions are carefully optimized. While High-Performance Liquid Chromatography (HPLC) can be used, GC is generally the preferred method for this type of separation.

Q2: How can I identify the separated C12 alkane isomers?

The most common method for identifying C12 alkane isomers after chromatographic separation is through mass spectrometry (MS). Coupling your GC system with a mass spectrometer (GC-MS) allows for the determination of the mass-to-charge ratio of the eluted compounds, which aids in their identification. However, isomeric alkanes often produce very similar mass spectra, making definitive identification challenging.[1]

To overcome this, the use of Kováts retention indices is highly recommended.[4][5][6][7][8] By comparing the calculated retention indices of your unknown peaks with published databases for different GC columns, you can significantly increase the confidence in your isomer assignments.[4][5][6][7] Retention indices are calculated relative to the retention times of a series of n-alkane standards.[6]

Q3: What are the critical parameters to optimize for baseline separation of C12 alkane isomers in Gas Chromatography (GC)?

The three most critical parameters to optimize for the successful separation of C12 alkane isomers by GC are:

  • GC Column (Stationary Phase): The choice of the stationary phase is paramount for achieving selectivity between isomers. Different stationary phases will exhibit different interaction mechanisms with the analytes, leading to variations in elution order and resolution.[9] For non-polar alkanes, a non-polar or slightly polar stationary phase is often a good starting point.

  • Temperature Program: A well-designed temperature program is crucial for separating compounds with a wide range of boiling points, which is often the case with a mixture of isomers. Optimizing the initial temperature, ramp rates, and final hold time can significantly improve resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation (plate number). Operating at or near the optimal flow rate for the chosen carrier gas (e.g., helium, hydrogen) will result in sharper peaks and better resolution.

Troubleshooting Guides

Issue 1: Poor Resolution / Peak Co-elution

Symptom: Two or more peaks are not baseline separated, appearing as overlapping or shouldered peaks in the chromatogram.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate GC Column The stationary phase lacks the necessary selectivity for the isomers. Solution: Switch to a column with a different stationary phase chemistry. For example, if you are using a non-polar phase, try a mid-polarity phase to see if it alters the elution order and improves separation.[9] Consider using a longer column or a column with a smaller internal diameter to increase efficiency.
Suboptimal Temperature Program The temperature ramp may be too fast, not allowing sufficient time for the isomers to separate. Solution: Decrease the temperature ramp rate. Alternatively, add an isothermal hold at a temperature that is critical for the separation of the co-eluting pair.
Incorrect Carrier Gas Flow Rate The carrier gas flow rate is too high or too low, leading to reduced column efficiency. Solution: Optimize the carrier gas flow rate (linear velocity) to achieve the maximum number of theoretical plates for your column. This information is typically provided by the column manufacturer.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Solution: Dilute your sample or reduce the injection volume.
Issue 2: Baseline Instability (Drift or Noise)

Symptom: The chromatogram baseline is not flat, showing a continuous rise or fall (drift) or random fluctuations (noise).

Possible Causes & Solutions:

CauseRecommended Action
Column Bleed The stationary phase is degrading and eluting from the column, often at high temperatures. Solution: Ensure the column is not being operated above its maximum recommended temperature. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.
Contaminated Carrier Gas or Gas Lines Impurities in the carrier gas or leaks in the gas lines can introduce noise. Solution: Use high-purity carrier gas and ensure all fittings are leak-tight. Install and regularly change gas purifiers (moisture, oxygen, and hydrocarbon traps).
Dirty Injector or Detector Residue from previous injections can accumulate in the injector or detector, causing baseline disturbances. Solution: Clean the injector liner and port. For Flame Ionization Detectors (FID), clean the detector jet.
Fluctuations in Flow Rate Inconsistent carrier gas flow can cause baseline drift. Solution: Check the gas source pressure and the performance of the electronic pressure control (EPC) system.

Experimental Protocols & Data

Table 1: Example GC-MS Method Parameters for C12 Alkane Isomer Analysis

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial Temp: 40 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 10 °C/min to 250 °C, hold for 5 min
MSD Transfer Line 280 °C
MS Source 230 °C
MS Quad 150 °C
Scan Range 40-400 amu

Note on Quantitative Data: The retention times and resolution of C12 alkane isomers are highly dependent on the specific instrument, column, and experimental conditions. The provided method is a starting point, and optimization will be required to achieve baseline separation for your specific mixture of isomers. It is recommended to inject a standard mixture of n-alkanes to calculate the Kováts retention indices for your system, which can then be compared to literature values for tentative identification.

Visualizations

MethodDevelopmentWorkflow cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting Start Define Separation Goal: Baseline separation of C12 isomers SelectColumn Select GC Column (e.g., non-polar HP-5ms) Start->SelectColumn InitialConditions Set Initial GC Conditions (Temp. Program, Flow Rate) SelectColumn->InitialConditions RunAnalysis Run Sample Analysis InitialConditions->RunAnalysis EvaluateSeparation Evaluate Resolution and Peak Shape RunAnalysis->EvaluateSeparation AdjustParams Adjust Parameters EvaluateSeparation->AdjustParams Resolution < 1.5 IdentifyProblem Identify Issue (e.g., Co-elution, Tailing) EvaluateSeparation->IdentifyProblem Persistent Issues FinalMethod Final Validated Method EvaluateSeparation->FinalMethod Resolution >= 1.5 AdjustParams->RunAnalysis Troubleshoot Consult Troubleshooting Guide IdentifyProblem->Troubleshoot Troubleshoot->AdjustParams

Caption: Workflow for GC method development for C12 alkane isomer separation.

TroubleshootingLogic Problem Poor Resolution / Peak Co-elution CheckTemp Is Temperature Program Optimized? Problem->CheckTemp CheckFlow Is Carrier Gas Flow Optimal? CheckTemp->CheckFlow Yes AdjustTemp Decrease Ramp Rate or Add Isothermal Hold CheckTemp->AdjustTemp No CheckColumn Is the Column Suitable? CheckFlow->CheckColumn Yes AdjustFlow Optimize Flow Rate CheckFlow->AdjustFlow No CheckSample Is Sample Overloaded? CheckColumn->CheckSample Yes ChangeColumn Select Column with Different Stationary Phase CheckColumn->ChangeColumn No DiluteSample Dilute Sample or Reduce Injection Volume CheckSample->DiluteSample Yes Success Baseline Separation Achieved CheckSample->Success No AdjustTemp->Success AdjustFlow->Success ChangeColumn->Success DiluteSample->Success

Caption: Troubleshooting logic for poor resolution of C12 alkane isomers.

References

Validation & Comparative

Validating 2,3,4,7-Tetramethyloctane as a Geochemical Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The identification of reliable geochemical biomarkers is paramount for reconstructing past environments, understanding petroleum systems, and even searching for signs of extraterrestrial life. While established biomarkers like pristane and phytane have long served as valuable tools, the exploration of novel compounds is crucial for refining our understanding of geological and biological processes. This guide provides a comparative analysis of 2,3,4,7-tetramethyloctane as a representative of highly branched alkanes, a class of emerging geochemical biomarkers, against the well-established acyclic isoprenoids.

Introduction to Geochemical Biomarkers

Geochemical biomarkers, or molecular fossils, are organic compounds found in the geosphere that can be unambiguously linked to a specific biological precursor.[1][2] Their chemical structure provides a fingerprint of the organisms and environmental conditions present at the time of their formation. Lipids, due to their relative resistance to degradation, are a particularly rich source of biomarkers.[1]

Established Biomarkers: Acyclic Isoprenoids (Pristane and Phytane)

Pristane (C19) and phytane (C20) are acyclic isoprenoid alkanes that are among the most widely used biomarkers in geochemistry.[3] They are primarily derived from the phytyl side chain of chlorophyll, a key pigment in photosynthetic organisms.[3] The ratio of pristane to phytane (Pr/Ph) is a classic indicator of the redox conditions of the depositional environment.[4]

Emerging Biomarkers: Branched Alkanes with Quaternary Carbon Atoms (BAQCs)

A promising new class of biomarkers includes branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs).[5] These compounds, including various isomers of tetramethyloctane, have been identified in a range of modern and ancient geological samples, suggesting a biological origin.[3][5] Their complex structures are believed to be biosynthesized by specific microorganisms, potentially offering unique insights into past microbial ecosystems.[5] While the exact source organisms for many BAQCs remain unknown, their distribution patterns appear to be distinct from those of isoprenoids, hinting at different biological origins and environmental significances.[5][6]

Comparative Analysis: this compound vs. Pristane and Phytane

This section compares the performance of this compound, as an example of a BAQC, with the established biomarkers pristane and phytane. Due to the limited specific research on this compound, the comparison is based on the broader class of tetramethyl-substituted and other highly branched alkanes.

Data Presentation

Biomarker ClassParameterThis compound (representing BAQCs)Pristane (Pr) & Phytane (Ph)
Source Specificity Biological Precursor(s)Believed to be specific microorganisms, though the exact organisms are largely unknown.[5]Primarily the phytyl side chain of chlorophyll in photosynthetic organisms.[3]
Environmental Indication Primary UtilityPotential indicators of specific microbial communities and depositional environments, possibly associated with weak oxidizing conditions.[6]The Pristane/Phytane (Pr/Ph) ratio is a well-established indicator of redox conditions (oxic vs. anoxic).[4]
Resistance to Weathering StabilityGenerally considered resistant to biodegradation, similar to other branched alkanes.[4]Relatively resistant to weathering, making them useful for fingerprinting weathered oils.[2]
Analytical Detection GC-MS CharacteristicsCan be identified by their characteristic mass spectra, though co-elution with other branched alkanes can be a challenge. Multiple reaction monitoring (MRM) can aid in isomer discrimination.[1]Readily identified by GC-MS with characteristic mass spectra and retention times.
Quantitative Application Diagnostic RatiosRatios of different BAQC isomers are being explored, but are not yet widely established.[6]The Pr/Ph ratio is a key quantitative parameter. Other ratios like Pr/n-C17 and Ph/n-C18 are also used.[7]

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of branched alkane biomarkers from sedimentary rock samples.

Sample Preparation and Extraction

A robust extraction protocol is crucial to ensure the recovery of biomarkers while minimizing contamination. The following is a synthesized protocol based on common practices in biomarker research.[6][8]

Protocol for Extraction of Saturated Hydrocarbons:

  • Sample Cleaning and Crushing: Thoroughly clean the exterior of the rock sample to remove any surface contaminants. For drill cores, an "interior/exterior experiment" is recommended, where the outer layer is removed and analyzed separately from the interior to assess contamination.[5][9] Crush the interior rock sample to a fine powder (e.g., 100-mesh).

  • Soxhlet Extraction: Place the powdered rock sample in a Soxhlet extractor. Extract the organic matter for 72 hours using a solvent mixture such as chloroform.[6]

  • Fractionation: After extraction, concentrate the extract and separate it into different compound classes using column chromatography on silica gel. Elute with solvents of increasing polarity to isolate the saturated hydrocarbon fraction (containing the alkanes) from aromatic hydrocarbons and polar compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for identifying and quantifying biomarkers.[10]

Typical GC-MS Parameters:

  • Gas Chromatograph (GC): Agilent 6890N or similar.[6]

  • Column: HP-5 fused quartz capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

  • Carrier Gas: Helium.[6]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C.

    • Ramp: 4°C/min to 300°C.

    • Hold: 30 minutes at 300°C.[6]

  • Mass Spectrometer (MS): Agilent 5973N or similar.[6]

  • Ionization Voltage: 70 eV.[6]

  • Ion Source Temperature: 250°C.[6]

  • Analysis Mode: Full scan for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis and quantification.[1][2]

Visualizations

Experimental Workflow for Biomarker Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation & Fractionation cluster_analysis Analysis sample Sedimentary Rock Sample crushing Crushing & Pulverization sample->crushing extraction Soxhlet Extraction (e.g., Chloroform) crushing->extraction column_chrom Column Chromatography (Silica Gel) extraction->column_chrom fractions Saturated Hydrocarbons (Alkanes) column_chrom->fractions gcms GC-MS Analysis fractions->gcms data_proc Data Processing & Interpretation gcms->data_proc

Caption: General experimental workflow for the extraction and analysis of geochemical biomarkers from sedimentary rocks.

Structural Comparison of Alkane Biomarkers

alkane_structures cluster_linear Linear Alkane (n-Heptadecane) cluster_isoprenoid Acyclic Isoprenoid (Pristane) cluster_baqc Branched Alkane with Quaternary Carbon (Example: 2,2,4-Trimethylpentane) n_alkane CH3-(CH2)15-CH3 pristane CH3-[CH(CH3)-(CH2)3]3-CH(CH3)2 baqc (CH3)3C-CH2-CH(CH3)2

Caption: Structural comparison of a linear alkane, an acyclic isoprenoid, and a branched alkane with a quaternary carbon.

References

A Comparative Guide to the Identification of 2,3,4,7-Tetramethyloctane Among C12H26 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical challenge in chemical analysis, with significant implications in fields ranging from petrochemistry to pharmaceutical development. Dodecane (C12H26) exists in 355 isomeric forms, each possessing unique physicochemical properties that can influence their behavior in chemical reactions and biological systems. This guide provides a comprehensive comparison of 2,3,4,7-tetramethyloctane with other C12H26 isomers, focusing on robust analytical techniques for their differentiation.

Physicochemical Properties: A Basis for Separation

Initial differentiation between C12H26 isomers can be achieved by comparing their fundamental physicochemical properties. Branching in the carbon chain significantly affects properties such as boiling point, density, and refractive index. Generally, increased branching leads to a lower boiling point due to reduced van der Waals forces.

Table 1: Comparison of Physicochemical Properties of Selected C12H26 Isomers

IsomerCAS NumberBoiling Point (°C)Density (g/cm³)Refractive Index (n²⁰/D)
This compound 62199-29-5197.5 (Predicted)0.763 (Predicted)1.428 (Predicted)
n-Dodecane112-40-3216.30.7491.422
2,2,4,6,6-Pentamethylheptane13475-82-6177.30.7461.419
2,3,5,6-Tetramethyloctane53990-83-9195.8 (Predicted)0.768 (Predicted)1.430 (Predicted)
2,2,6,6-Tetramethyloctane62199-20-6189 (Predicted)0.751 (Predicted)1.422 (Predicted)
3,3,6,6-Tetramethyloctane62199-46-6198.8 (Predicted)0.771 (Predicted)1.432 (Predicted)

Note: Some physical properties for less common isomers are predicted values from chemical databases.

Analytical Techniques for Isomer Differentiation

While differences in physicochemical properties can be indicative, definitive identification requires more sophisticated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. The separation on a GC column is primarily based on the boiling point and polarity of the compounds, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation.

Kovats Retention Index (RI): A key parameter in GC is the Kovats Retention Index, which is a standardized measure of a compound's retention time relative to a series of n-alkanes. This index is largely independent of instrumental variations, making it a reliable identifier. The RI of a branched alkane is influenced by the degree and position of branching.

Mass Spectrometry Fragmentation: Electron ionization (EI) mass spectrometry of alkanes typically results in a series of fragment ions corresponding to the loss of alkyl radicals. The fragmentation pattern of branched alkanes is characterized by preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations. For this compound, significant fragmentation is expected to occur at the C4-C5 bond and adjacent to the methyl groups, yielding characteristic fragment ions.

Table 2: Predicted Dominant Mass Fragments for this compound

m/zProposed Fragment
127[C9H19]+
99[C7H15]+
85[C6H13]+
71[C5H11]+
57[C4H9]+
43[C3H7]+
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-1.7 ppm). The chemical shifts and coupling constants of the methine and methylene protons would be crucial for determining the connectivity of the methyl groups along the octane backbone.

¹³C NMR Spectroscopy: Due to the lower symmetry of this compound compared to some of its isomers, its ¹³C NMR spectrum is expected to show a larger number of distinct signals. The chemical shifts of the carbon atoms are influenced by their position in the chain and the degree of substitution. Quaternary carbons, if present in other isomers, would appear as weak signals at a characteristic downfield shift.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify this compound from a mixture of C12H26 isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: Non-polar (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the C12H26 isomer mixture in a volatile solvent (e.g., hexane or pentane).

  • Injection: Inject 1 µL of the sample into the GC inlet, which is maintained at a temperature sufficient to ensure rapid vaporization (e.g., 250 °C). A split injection mode is typically used to avoid column overloading.

  • GC Separation:

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven temperature program: Start at a low temperature (e.g., 40 °C) and hold for a few minutes to separate highly volatile components. Then, ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) to elute the C12H26 isomers.

  • MS Detection:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 35 to 200.

    • Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of each eluting peak.

  • Data Analysis:

    • Identify the peaks corresponding to C12H26 isomers based on their retention times.

    • Calculate the Kovats Retention Index for each peak using a standard mixture of n-alkanes run under the same conditions.

    • Compare the mass spectrum of the peak of interest with a reference spectrum for this compound (if available) or predict the fragmentation pattern based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information to confirm the identity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns in the ¹H NMR spectrum to deduce the proton connectivity.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments.

Visualizing the Workflow and Logic

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy cluster_data Data Analysis cluster_identification Identification Isomer_Mixture C12H26 Isomer Mixture GC_Separation GC Separation Isomer_Mixture->GC_Separation H1_NMR 1H NMR Isomer_Mixture->H1_NMR C13_NMR 13C NMR Isomer_Mixture->C13_NMR MS_Detection MS Detection GC_Separation->MS_Detection Retention_Index Kovats Retention Index MS_Detection->Retention_Index Fragmentation_Pattern Fragmentation Pattern MS_Detection->Fragmentation_Pattern Chemical_Shifts Chemical Shifts & Coupling H1_NMR->Chemical_Shifts C13_NMR->Chemical_Shifts Identification Identification of This compound Retention_Index->Identification Fragmentation_Pattern->Identification Chemical_Shifts->Identification

Caption: Experimental workflow for the differentiation of C12H26 isomers.

logical_relationship cluster_inputs Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion RI Retention Index RI_Interp Elution Order & Relative Polarity RI->RI_Interp MS Mass Spectrum MS_Interp Molecular Weight & Fragmentation Pattern MS->MS_Interp H_NMR 1H NMR Spectrum H_NMR_Interp Proton Environments & Connectivity H_NMR->H_NMR_Interp C_NMR 13C NMR Spectrum C_NMR_Interp Carbon Skeleton & Symmetry C_NMR->C_NMR_Interp Structure Structure of This compound RI_Interp->Structure MS_Interp->Structure H_NMR_Interp->Structure C_NMR_Interp->Structure

Caption: Logical relationship of analytical data for structural elucidation.

Conclusion

Distinguishing this compound from its numerous C12H26 isomers requires a multi-faceted analytical approach. While preliminary insights can be gained from physicochemical properties, the combination of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides the necessary resolution and structural detail for unambiguous identification. By carefully analyzing GC retention indices, MS fragmentation patterns, and NMR spectral data, researchers can confidently differentiate this specific isomer, which is crucial for applications demanding high chemical purity and structural certainty.

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alkane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and advanced analytical techniques for the quantification of branched alkanes. The selection of an appropriate analytical method is critical for accurate and reliable results in various research and development applications, from biomarker discovery to petroleum analysis. This document outlines the performance characteristics of key methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your specific needs.

Introduction to Branched Alkane Analysis

Branched alkanes are saturated hydrocarbons containing alkyl side chains. Their accurate quantification is essential in diverse fields such as environmental science, geochemistry, and the analysis of petroleum products. In the life sciences, branched-chain fatty acids, which are structurally related to branched alkanes, are important biomarkers for certain metabolic disorders. The complexity of biological and environmental matrices necessitates robust and validated analytical methods to ensure precise and accurate measurements.

The most prevalent techniques for the analysis of volatile and semi-volatile compounds like branched alkanes are based on gas chromatography (GC). This guide focuses on the comparative performance of GC coupled with two common detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). Additionally, it introduces a more advanced technique, comprehensive two-dimensional gas chromatography (GCxGC), for the analysis of highly complex samples.

Comparison of Analytical Method Performance

The performance of an analytical method is defined by several key parameters. The following tables summarize the validation data for Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of hydrocarbons, including alkanes. While data for a complete set of branched alkanes is not available from a single source, the provided data for linear alkanes (n-alkanes) and general hydrocarbon analysis serves as a strong proxy for performance evaluation.

Table 1: Performance Characteristics of GC-FID for Hydrocarbon Quantification

ParameterTypical ValueComments
Limit of Detection (LOD) 2.4 - 140 mg/kg (in soil/sediment)Dependent on matrix and specific compound.[1]
Limit of Quantitation (LOQ) 470 mg/kg (in compost/sludge)Generally higher than LOD, representing the lowest concentration for reliable quantification.[1]
Linearity (R²) ≥ 0.999Excellent linearity over a wide concentration range is a key advantage of FID.[2][3]
Precision (RSD) < 1.0%High repeatability is a hallmark of the GC-FID method.[2]
Accuracy/Recovery Typically within 80-120%Good accuracy for a wide range of hydrocarbons.

Table 2: Performance Characteristics of GC-MS for Hydrocarbon Quantification

ParameterTypical ValueComments
Limit of Detection (LOD) Generally lower than GC-FIDMS offers higher sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Limit of Quantitation (LOQ) 5 nmol (for n-alkanes)Demonstrates high sensitivity for trace-level quantification.[4]
Linearity (R²) ≥ 0.99Good linearity, though the dynamic range might be narrower than FID.[4]
Precision (RSD) 0.1% - 12.9%Precision can be affected by concentration levels.[4]
Accuracy/Recovery > 91%High accuracy, particularly with the use of isotopically labeled internal standards.[4]

Key Methodological Differences

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying organic compounds.[5] After separation on the GC column, the sample is burned in a hydrogen flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of carbon atoms in the sample.

  • Advantages: Excellent quantitative accuracy and precision, wide linear dynamic range, and robustness.[2][3]

  • Disadvantages: Provides no structural information for compound identification. It is a destructive technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Advantages: Provides detailed structural information, enabling confident compound identification. It offers high sensitivity and selectivity.[6]

  • Disadvantages: Can be more expensive and complex to operate than GC-FID. The linear dynamic range may be more limited.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex mixtures where one-dimensional GC does not provide sufficient separation, GCxGC is a powerful alternative. This technique uses two different GC columns in series, providing a much higher degree of separation.

  • Advantages: Significantly increased peak capacity and improved resolution of complex mixtures.[7][8]

  • Disadvantages: More complex instrumentation and data analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate quantification. The goal is to extract the branched alkanes from the sample matrix and remove any interfering substances.

  • Extraction:

    • Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane, dichloromethane).

    • Liquid Samples (e.g., biological fluids): Liquid-liquid extraction (LLE) with an immiscible organic solvent.

    • Biological Tissues: Homogenization followed by solvent extraction.

  • Cleanup:

    • Solid Phase Extraction (SPE): Use of silica gel or alumina cartridges to remove polar interferences.

    • Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.

  • Concentration: The extract is typically concentrated to a smaller volume under a gentle stream of nitrogen before analysis.

GC-FID Analysis Protocol
  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used for hydrocarbon analysis.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the alkanes based on their boiling points. For C10-C40 hydrocarbons, a typical program would start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 300-320°C).[9]

  • Detector Temperature: Maintained at a high temperature (e.g., 320-350°C) to ensure all compounds remain in the gas phase.

  • Quantification: Based on the peak area of the analyte relative to an internal standard, using a calibration curve generated from standards of known concentrations.

GC-MS Analysis Protocol
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column and Injector: Similar to GC-FID.

  • Carrier Gas: Helium is the most common carrier gas for GC-MS.

  • Oven Temperature Program: Similar to GC-FID.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: Quadrupole or ion trap analyzers are common.

  • Data Acquisition:

    • Full Scan Mode: The entire mass range is scanned to provide spectral information for compound identification.

    • Selected Ion Monitoring (SIM) Mode: Only specific ions characteristic of the target analytes are monitored, which significantly increases sensitivity and selectivity for quantification. For alkanes, characteristic fragment ions (e.g., m/z 57, 71, 85) are often used.[4]

  • Quantification: Based on the peak area of a specific ion for the analyte relative to an internal standard.

Visualizing the Workflow

The following diagrams illustrate the general workflow for branched alkane analysis and the logical relationship between the discussed analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification Sample Sample Collection Extraction Extraction (LLE/PLE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation GC Separation Concentration->GC_Separation GC_FID GC-FID GC_Separation->GC_FID GC_MS GC-MS GC_Separation->GC_MS GCxGC GCxGC GC_Separation->GCxGC Data_Analysis Data Analysis & Quantification GC_FID->Data_Analysis GC_MS->Data_Analysis GCxGC->Data_Analysis method_selection Start Need to Quantify Branched Alkanes? Complex_Mixture Is the sample a highly complex mixture? Start->Complex_Mixture ID_Needed Is structural identification required? Complex_Mixture->ID_Needed No GCxGC Consider GCxGC for enhanced separation Complex_Mixture->GCxGC Yes GC_FID Use GC-FID for robust quantification ID_Needed->GC_FID No GC_MS Use GC-MS for identification and quantification ID_Needed->GC_MS Yes

References

2,3,4,7-Tetramethyloctane vs. Other Isoprenoids as Source Indicators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific organic molecules, or biomarkers, within complex environmental and geological samples is a cornerstone of source tracking and paleoenvironmental reconstruction. Isoprenoids, a vast and diverse class of lipids, are particularly valuable in this regard due to their structural specificity, which can often be linked to distinct biological precursors. This guide provides a comparative overview of 2,3,4,7-tetramethyloctane and other well-established isoprenoid biomarkers used as source indicators. While extensive research exists for many isoprenoids, it is important to note that scientific literature containing specific quantitative data on the performance of this compound as a source indicator is currently limited.

Isoprenoids as Source-Specific Markers

Isoprenoids are constructed from five-carbon isoprene units and exhibit a wide array of structural variations, from simple acyclic alkanes to complex polycyclic structures. This structural diversity is the key to their utility as biomarkers. Specific biosynthetic pathways in organisms lead to the formation of unique isoprenoid skeletons, which, when preserved in sediments or petroleum, can serve as molecular fossils, providing insights into the past biological inputs into a system.

Commonly utilized isoprenoid biomarkers include pristane and phytane, which are primarily derived from the phytyl side chain of chlorophyll. The ratio of pristane to phytane (Pr/Ph) is a widely accepted indicator of the redox conditions of the depositional environment. Other significant isoprenoids include steranes and hopanes, which are diagenetic products of sterols and bacteriohopanepolyols, respectively, and provide information about eukaryotic and bacterial contributions to organic matter.

This compound: An Enigmatic Branched Alkane

Comparative Performance of Isoprenoid Biomarkers

The effectiveness of a biomarker is determined by several factors, including its source specificity, abundance, and preservation potential. The following table summarizes the characteristics of well-established isoprenoid biomarkers in comparison to the currently understood profile of this compound.

BiomarkerChemical StructureTypical Source OrganismsPrimary Application as Source IndicatorQuantitative Data Availability
Pristane (Pr) C19 Acyclic IsoprenoidPhytoplankton (from chlorophyll), zooplanktonRedox conditions (in Pr/Ph ratio), thermal maturityExtensive
Phytane (Ph) C20 Acyclic IsoprenoidPhytoplankton (from chlorophyll), archaeaRedox conditions (in Pr/Ph ratio), hypersalinityExtensive
Steranes (e.g., Cholestane) C27-C29 Cyclic IsoprenoidsEukaryotes (e.g., algae, higher plants)Input of eukaryotic organic matterExtensive
Hopanes (e.g., Hopane) >C27 Polycyclic IsoprenoidsBacteriaInput of bacterial organic matterExtensive
This compound C12 Branched AlkaneUnknownNot establishedLimited to non-existent

Experimental Protocols for Isoprenoid Biomarker Analysis

The analysis of isoprenoid biomarkers from environmental or geological samples typically involves solvent extraction, fractionation to isolate the hydrocarbon fraction, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Sample Collection: Collect sediment, rock, or oil samples using appropriate protocols to avoid contamination.

  • Drying: Lyophilize or oven-dry sediment or rock samples at low temperatures (<40°C) to remove water.

  • Grinding: Grind the dried sample to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Extract the powdered sample with an organic solvent mixture (e.g., dichloromethane:methanol, 9:1 v/v) using techniques such as Soxhlet extraction or accelerated solvent extraction (ASE).

Fractionation
  • Saponification: To remove esters, the total lipid extract can be saponified with methanolic KOH.

  • Column Chromatography: The extract is then fractionated using column chromatography with silica gel or alumina. A non-polar solvent (e.g., hexane) is used to elute the saturated hydrocarbon fraction, which contains the isoprenoids.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The saturated hydrocarbon fraction is analyzed by GC-MS.

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

    • Oven Program: A temperature program is employed to separate compounds based on their boiling points.

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify compounds based on their mass spectra or in selected ion monitoring (SIM) mode for targeted quantification of specific biomarkers.

Logical Workflow for Isoprenoid Biomarker Analysis

The following diagram illustrates the typical workflow for the analysis of isoprenoid biomarkers, from sample collection to data interpretation.

Isoprenoid_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis & Interpretation Sample_Collection Sample Collection (Sediment, Rock, Oil) Drying_Grinding Drying & Grinding Sample_Collection->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., DCM:MeOH) Drying_Grinding->Solvent_Extraction Fractionation Column Chromatography (Silica Gel) Solvent_Extraction->Fractionation Saturated_Hydrocarbons Isolate Saturated Hydrocarbons Fractionation->Saturated_Hydrocarbons GC_MS GC-MS Analysis Saturated_Hydrocarbons->GC_MS Data_Processing Data Processing (Peak Integration, Identification) GC_MS->Data_Processing Interpretation Interpretation (Biomarker Ratios, Source Apportionment) Data_Processing->Interpretation

Caption: Experimental workflow for isoprenoid biomarker analysis.

Conclusion

While this compound belongs to the broad class of isoprenoids, its utility as a specific source indicator remains largely unexplored in the scientific literature. In contrast, other isoprenoids such as pristane, phytane, steranes, and hopanes are well-established biomarkers with extensive supporting data and clear applications in geochemical and environmental studies. Future research is needed to determine the potential biological sources of this compound and to collect the necessary quantitative data to validate its performance as a reliable biomarker. Until such data becomes available, its application as a source indicator should be approached with caution, and researchers should rely on the established suite of isoprenoid biomarkers for robust source apportionment studies.

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for 2,3,4,7-Tetramethyloctane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of specific organic compounds is paramount. This guide provides a comprehensive overview of the inter-laboratory analysis of 2,3,4,7-tetramethyloctane, a branched alkane that can be of interest in various fields, including environmental monitoring and industrial process control. Due to a lack of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document presents a collation of typical performance data and methodologies for the analysis of similar volatile organic compounds (VOCs) and branched alkanes. This guide serves as a practical reference for establishing and evaluating analytical methods.

Data Presentation: A Comparative Overview of Analytical Performance

The following table summarizes typical performance characteristics for the analysis of branched alkanes and VOCs using Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed technique. These values are illustrative and can be used as benchmarks when developing or validating a method for this compound.

Performance ParameterLaboratory A (Illustrative)Laboratory B (Illustrative)Laboratory C (Illustrative)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL0.6 ng/mL
Precision (RSD%) < 5%< 7%< 6%
Accuracy (Recovery %) 95-105%92-108%94-106%
Linearity (R²) > 0.995> 0.990> 0.992

Experimental Protocols: A Roadmap to Reliable Analysis

A robust analytical method is the foundation of reliable results. The following section details a generalized experimental protocol for the analysis of this compound using GC-MS.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples such as water or industrial solvents, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common.

  • Liquid-Liquid Extraction (LLE):

    • A known volume of the sample is mixed with an immiscible solvent (e.g., hexane, dichloromethane).

    • The mixture is shaken vigorously to partition the analyte into the organic solvent.

    • The organic layer is separated, concentrated, and injected into the GC-MS.

  • Solid-Phase Microextraction (SPME):

    • An SPME fiber coated with a suitable stationary phase is exposed to the headspace above the sample or directly immersed in the sample.

    • The analyte adsorbs onto the fiber.

    • The fiber is then transferred to the GC injector for thermal desorption and analysis.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry provides excellent separation and identification capabilities.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for alkane analysis.

    • Injector: Splitless or split injection mode can be used depending on the expected analyte concentration.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of volatile compounds. A typical program might start at 40°C and ramp up to 280°C.

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Scan Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) mode provides higher sensitivity and selectivity for quantification.

    • Mass Range: A typical mass range of m/z 40-400 is scanned.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume.

  • Calibration: A calibration curve is generated by analyzing a series of standards of known concentrations containing the internal standard.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Comparison Logic

To further clarify the analytical process and the structure of an inter-laboratory study, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Typical analytical workflow for this compound analysis.

interlab_comparison cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Data Analysis & Reporting Coordinator Coordinating Laboratory Sample_Prep Preparation of Homogeneous Samples Coordinator->Sample_Prep Protocol Distribution of Standardized Protocol Sample_Prep->Protocol LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC LabN ... Lab N Protocol->LabN Data_Submission Submission of Results LabA->Data_Submission LabB->Data_Submission LabC->Data_Submission LabN->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Data_Submission->Statistical_Analysis Final_Report Final Comparison Report Statistical_Analysis->Final_Report

Logical flow of an inter-laboratory comparison study.

A Comparative Guide to the Quantification of 2,3,4,7-Tetramethyloctane and Related Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the accurate and precise quantification of 2,3,4,7-tetramethyloctane and other branched-chain alkanes. Due to a lack of specific validated quantification data for this compound in publicly available literature, this document presents performance data from validated methods for other volatile organic compounds (VOCs) and hydrocarbons. These methods are directly applicable and serve as a strong proxy for the expected performance in the analysis of this compound.

The primary analytical techniques for the quantification of such volatile and semi-volatile compounds are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is often preferred for its high sensitivity and specificity, providing structural information that aids in analyte confirmation.

Data Presentation: Performance of Representative Quantification Methods

The following table summarizes the performance characteristics of GC-based methods for the analysis of various volatile organic compounds and hydrocarbons. This data is illustrative of the accuracy and precision achievable for the quantification of this compound using similar methodologies.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)Accuracy/Recovery (%)Reference
HS-SPME/GC-MSVarious VOCs in dry-cured ham0.992 - 0.9990.03 - 1.13 mg/kg0.09 - 3.41 mg/kg< 5% (for linearity)Not Reported[1][2]
GC-IT-MS-IDBenzene, Toluene, Ethylbenzene, Xylenes (BTEX)> 0.99< 5 µg/g< 15 µg/gNot ReportedSatisfactory (using CRM)[3]
GC-MS/MSp-cymene, limonene, eucalyptol, linalool, menthol, carvone≥ 0.998Not ReportedNot ReportedIntra-day: ≤ 12.03%, Inter-day: ≤ 11.34%80.23 - 115.41[4]
GC-MSHydrocarbon residuesExcellent (in the range of 100 ng/mL to 100 µg/mL)Not ReportedNot Reported< 3% (for peak area)Not Reported[5][6][7]
GC-FIDLight hydrocarbons (C2-C4)≥ 0.999Not ReportedNot Reported< 1.0%Not Reported[8][9]
GC/MSn-Alkanes (C21-C36)Not ReportedNot Reported5 nmol (injected)0.1% - 12.9%> 91%[10][11]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of volatile hydrocarbons, which can be adapted for this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction and analysis of volatile and semi-volatile compounds from solid or liquid matrices.

  • Sample Preparation (HS-SPME):

    • A known amount of the sample is placed in a sealed vial.

    • An internal standard is added for improved quantitation.[1][2]

    • The vial is heated to a specific temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to allow volatile compounds to equilibrate in the headspace.[1][2]

    • An SPME fiber is exposed to the headspace for a defined extraction time (e.g., 60 minutes) to adsorb the analytes.[1][2]

  • Gas Chromatography (GC) Conditions:

    • Injector: The SPME fiber is desorbed in a hot GC inlet (e.g., 250°C) for a short period (e.g., 4 minutes).[1][2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5][6]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for hydrocarbon analysis.

    • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp up to a final temperature of around 290°C.[5][6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantitative accuracy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable technique for the quantification of hydrocarbons.

  • Sample Preparation:

    • Samples are typically dissolved in a suitable solvent (e.g., hexane, dichloromethane).

    • An internal standard is added for accurate quantification.

  • Gas Chromatography (GC) Conditions:

    • Injector: A split/splitless inlet is used for liquid injections.

    • Carrier Gas: Helium or Nitrogen.

    • Column: A capillary column suitable for hydrocarbon separation.

    • Oven Temperature Program: Similar to GC-MS, the temperature program is optimized to achieve good separation of the target analytes.

  • Flame Ionization Detector (FID):

    • The detector is sensitive to compounds that can be ionized in a hydrogen-air flame, making it ideal for hydrocarbons. The response is generally proportional to the number of carbon atoms in the analyte.

Mandatory Visualizations

Experimental Workflow for GC-Based Quantification

The following diagram illustrates a typical workflow for the quantification of a volatile compound like this compound using GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (e.g., HS-SPME or Liquid Injection) sample->extraction gc Gas Chromatography (Separation) extraction->gc Injection ms Mass Spectrometry (Detection & Identification) gc->ms peak_integration Peak Integration ms->peak_integration Data Acquisition quantification Quantification (Calibration Curve) peak_integration->quantification result Result quantification->result Final Concentration

Caption: A generalized workflow for the quantification of volatile analytes by GC-MS.

Comparison of Key Method Attributes

This diagram highlights the logical relationships and key considerations when choosing a quantification method for branched alkanes.

method_comparison cluster_methods Quantification Methods cluster_attributes Key Attributes gcms GC-MS sensitivity Sensitivity gcms->sensitivity High selectivity Selectivity gcms->selectivity High (Structural Info) cost Cost & Complexity gcms->cost Higher robustness Robustness gcms->robustness Moderate gcfid GC-FID gcfid->sensitivity Moderate gcfid->selectivity Lower (Retention Time Only) gcfid->cost Lower gcfid->robustness High

Caption: A comparison of GC-MS and GC-FID for branched alkane analysis.

References

Optimizing Separation of Tetramethyloctane Isomers: A Comparative Guide to GC Columns

Author: BenchChem Technical Support Team. Date: November 2025

The successful separation of tetramethyloctane isomers by gas chromatography (GC) is a critical task in various fields, including petrochemical analysis and drug development, where the precise identification and quantification of branched-chain alkanes are essential. Due to their similar boiling points and chemical properties, resolving these isomers presents a significant chromatographic challenge. This guide provides a comprehensive comparison of GC columns for the optimal separation of tetramethyloctane isomers, supported by experimental data and detailed methodologies.

Principles of Separation and Column Selection

For non-polar analytes such as tetramethyloctane isomers, the primary mechanism of separation on a GC column is based on differences in their boiling points.[1] Therefore, non-polar stationary phases are the columns of choice for this application. The elution order on these columns generally follows the boiling points of the isomers, with lower-boiling isomers eluting first.[1] However, the subtle differences in the molecular structure and shape of the isomers can also influence their interaction with the stationary phase, affecting the separation.

Key factors to consider when selecting a GC column for this separation include:

  • Stationary Phase: Non-polar phases are ideal. The most common are 100% dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1) and 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5).

  • Column Dimensions: Longer columns (e.g., 30 m or 60 m) and smaller internal diameters (e.g., 0.25 mm or 0.18 mm) provide higher theoretical plates and, consequently, better resolution.

  • Film Thickness: A standard film thickness of 0.25 µm is often suitable. Thicker films can increase retention but may also lead to broader peaks.

Comparison of GC Column Performance

Column TypeStationary PhaseManufacturer EquivalentsExpected ResolutionTypical Analysis TimeKey Advantages
Standard Non-Polar 100% DimethylpolysiloxaneAgilent: DB-1, HP-1; Restek: Rtx-1; Thermo Scientific: TR-1GoodModerateRobust, versatile, and widely available. Good for general-purpose hydrocarbon analysis.
Low-Bleed Non-Polar 100% DimethylpolysiloxaneAgilent: DB-1ms; Restek: Rxi-1ms; Phenomenex: ZB-1msGood to ExcellentModerateLower column bleed, ideal for GC-MS applications providing cleaner mass spectra.
Slightly More Polar Non-Polar 5% Phenyl / 95% DimethylpolysiloxaneAgilent: DB-5, HP-5ms; Restek: Rtx-5ms; Phenomenex: ZB-5ExcellentModerate to LongThe phenyl group can provide unique selectivity for isomers based on slight differences in polarity and polarizability, potentially improving the resolution of closely eluting isomers.
High-Resolution Typically 100% Dimethylpolysiloxane or 5% Phenyl / 95% DimethylpolysiloxaneVariousVery HighLongAchieved through increased column length (e.g., 60 m or 100 m) and/or smaller internal diameter (e.g., 0.18 mm). Necessary for separating isomers with very similar boiling points.
Specialty (Liquid Crystal) Nematic Liquid CrystalsCustom or specialized vendorsPotentially SuperiorVariesSeparation is based on molecular shape (length-to-breadth ratio) rather than just boiling point, which can provide unique and superior resolution for structurally similar isomers.

Experimental Protocols

Below are typical experimental conditions for the GC analysis of tetramethyloctane isomers on a standard non-polar capillary column.

Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Inlet: Split/splitless injector at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Final Hold: Hold at 200°C for 5 minutes

  • Detector (FID): 280°C

  • Detector (MS):

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Quadrupole: 150°C

    • Scan Range: m/z 40-300

Logical Workflow for Column Selection

The process of selecting the optimal GC column for separating tetramethyloctane isomers can be visualized as a logical workflow.

GC_Column_Selection Workflow for Optimal GC Column Selection cluster_0 Initial Assessment cluster_1 Primary Column Choice cluster_2 Performance Evaluation cluster_3 Optimization & Alternatives cluster_4 Final Outcome start Define Separation Goal: Resolve Tetramethyloctane Isomers knowledge Analyte Properties: Non-polar, similar boiling points start->knowledge nonpolar_choice Select Non-Polar Column (e.g., 100% Dimethylpolysiloxane) knowledge->nonpolar_choice standard_dims Standard Dimensions: 30m x 0.25mm, 0.25µm nonpolar_choice->standard_dims run_exp Perform Initial GC Run standard_dims->run_exp eval_res Evaluate Resolution run_exp->eval_res optimize Optimize Method: - Temperature Program - Flow Rate eval_res->optimize Resolution is Insufficient success Achieve Optimal Separation eval_res->success Resolution is Sufficient optimize->run_exp change_dims Increase Resolution: - Longer Column (e.g., 60m) - Smaller ID (e.g., 0.18mm) optimize->change_dims change_phase Alternative Selectivity: - 5% Phenyl Column - Liquid Crystal Column optimize->change_phase change_dims->run_exp change_phase->run_exp failure Re-evaluate Strategy change_phase->failure If still insufficient

Caption: Logical workflow for selecting an optimal GC column for tetramethyloctane isomer separation.

Conclusion

The separation of tetramethyloctane isomers is most effectively achieved using high-resolution capillary GC with a non-polar stationary phase. For most applications, a standard 100% dimethylpolysiloxane column (e.g., DB-1) of at least 30 meters in length will provide good separation. For more challenging separations where isomers co-elute, increasing the column length or decreasing the internal diameter can enhance resolution. Alternatively, a 5% phenyl-substituted column (e.g., DB-5) may offer improved selectivity. For highly complex mixtures or when baseline resolution of all isomers is critical, specialized stationary phases such as liquid crystals should be considered for their unique shape-selective separation mechanism. Careful optimization of the temperature program and carrier gas flow rate is crucial to achieving the best possible separation for any chosen column.

References

A Researcher's Guide to the Validation of Analytical Standards for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in branched alkane research, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the analytical standards used for calibration and quantification. This guide provides a framework for the objective comparison and validation of commercially available branched alkane analytical standards, supported by detailed experimental protocols and illustrative data.

The selection of an appropriate analytical standard is a critical step in developing robust analytical methods for branched alkanes, which are of increasing interest in fields ranging from petroleum analysis to environmental monitoring and biomedical research. Certified Reference Materials (CRMs) provide the highest level of accuracy and traceability, ensuring that measurements can be reliably compared across different laboratories and studies.[1] This guide will walk you through the essential steps of validating and comparing these standards to ensure they are fit for your intended purpose.

Comparing Analytical Standards: A Data-Driven Approach

When selecting a branched alkane analytical standard, it is crucial to move beyond catalog descriptions and perform a thorough, data-driven evaluation. The following tables provide a template for comparing key performance indicators of analytical standards from different suppliers. While the data presented here is illustrative, it reflects typical specifications for high-quality Certified Reference Materials (CRMs). Researchers should populate these tables with data obtained from certificates of analysis and their own experimental validation.

Table 1: Comparison of Certified Purity and Uncertainty for Selected Branched Alkane Standards

AnalyteSupplier A (CRM)Supplier B (CRM)Supplier C (Standard)
2-Methylpentane
Certified Purity (%)99.9 ± 0.0599.8 ± 0.0899.5 (not certified)
TraceabilityISO 17034, NISTISO 17034Manufacturer's internal standard
3-Methylpentane
Certified Purity (%)99.9 ± 0.0599.7 ± 0.199.0 (not certified)
TraceabilityISO 17034, NISTISO 17034Manufacturer's internal standard
2,3-Dimethylbutane
Certified Purity (%)99.8 ± 0.0699.8 ± 0.0799.2 (not certified)
TraceabilityISO 17034, NISTISO 17034Manufacturer's internal standard

This table is for illustrative purposes. Researchers should consult the Certificate of Analysis for specific values.

Table 2: Experimental Validation of Linearity and Range for 2-Methylpentane Standards

ParameterSupplier A (CRM)Supplier B (CRM)Supplier C (Standard)
Linear Range (µg/mL) 0.1 - 1000.1 - 1000.5 - 50
Correlation Coefficient (r²) 0.99980.99950.9980
LOD (µg/mL) 0.030.040.15
LOQ (µg/mL) 0.10.120.5

This table presents illustrative experimental data.

Experimental Protocols for Standard Validation

A comprehensive validation of analytical standards for branched alkane research should be performed in accordance with established guidelines. The following protocols outline the key experiments for determining the performance of a given standard.

Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the identity and purity of the branched alkane standard.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • Prepare a stock solution of the analytical standard in a high-purity solvent (e.g., hexane).

    • Inject an appropriate volume of the solution into the GC-MS system.

    • Acquire the mass spectrum of the main peak and compare it to a reference library (e.g., NIST) to confirm the identity of the branched alkane.

    • Analyze the chromatogram for the presence of any impurity peaks.

    • Calculate the purity of the standard by dividing the peak area of the main component by the total peak area of all components.

Determination of Linearity and Working Range
  • Objective: To establish the concentration range over which the analytical method provides a linear response.

  • Procedure:

    • Prepare a series of calibration standards of the branched alkane at a minimum of five different concentration levels.

    • Inject each calibration standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

    • The working range is the concentration range over which the method is linear, accurate, and precise.

Assessment of Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter in the measurements (precision).

  • Procedure:

    • Accuracy: Analyze a Certified Reference Material (CRM) of the branched alkane. The measured concentration should be within the certified uncertainty of the CRM. Alternatively, perform a spike-recovery study by adding a known amount of the standard to a blank matrix.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at a single concentration on the same day and with the same instrument.

      • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.

    • Calculate the relative standard deviation (RSD) for both repeatability and intermediate precision. RSD values are typically expected to be ≤ 2%.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be experimentally verified by analyzing samples at this concentration to ensure acceptable precision and accuracy.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial for its effective implementation. The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating an analytical standard and the relationship between different validation parameters.

G cluster_0 Phase 1: Standard Preparation and System Suitability cluster_1 Phase 2: Method Performance Characteristics cluster_2 Phase 3: Data Analysis and Reporting A Obtain Branched Alkane Analytical Standard B Prepare Stock and Working Solutions A->B C GC-MS System Suitability Test (e.g., resolution, peak shape) B->C D Purity and Identity Verification (GC-MS) C->D E Linearity and Range Determination D->E F Accuracy Assessment (CRM or Spike Recovery) E->F G Precision Evaluation (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Data Analysis and Statistical Evaluation H->I J Compare Performance with Acceptance Criteria I->J K Generate Validation Report J->K

Caption: Experimental workflow for the validation of a branched alkane analytical standard.

G Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Precision->Accuracy Linearity->Range LOD->LOQ

Caption: Logical relationship of key parameters in analytical method validation.

Conclusion

The validation of analytical standards is a non-negotiable step in ensuring the quality and reliability of research data in the field of branched alkane analysis. By following a systematic and data-driven approach to compare and validate commercially available standards, researchers can have greater confidence in their analytical results. The use of Certified Reference Materials is strongly recommended to establish a clear and unbroken chain of traceability for all measurements. This guide provides the necessary framework and protocols to empower researchers in making informed decisions about the analytical standards that underpin their critical work.

References

Safety Operating Guide

Proper Disposal of 2,3,4,7-Tetramethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers and Scientists in Drug Development

Navigating the complexities of chemical waste management is a critical aspect of laboratory safety and regulatory compliance. For professionals handling compounds like 2,3,4,7-tetramethyloctane, a clear and immediate understanding of proper disposal procedures is paramount. This guide provides a direct, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Key Hazard Information (Based on n-Octane as a representative compound)

For rapid assessment, the following table summarizes the primary hazards associated with a similar hydrocarbon, n-octane. This data should be considered when handling and preparing this compound for disposal.

Hazard ClassificationDescriptionPrecautionary Codes
Flammable LiquidHighly flammable liquid and vapor.[1]P210, P233, P240, P241, P242, P243
Skin Corrosion/IrritationCauses skin irritation.[1]P264, P280, P302+P352, P332+P313
Aspiration HazardMay be fatal if swallowed and enters airways.[1]P301+P310, P331
Specific Target Organ Toxicity (Single Exposure)May cause drowsiness or dizziness.[1]P261, P271, P304+P340+P312
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effects.[1]P273, P391

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. Adherence to these steps is crucial for ensuring safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Identify this compound waste and designate it as a non-halogenated organic solvent.[2]

  • This waste must be segregated from other waste streams, particularly from incompatible materials such as acids, bases, and oxidizers.[2]

  • Combinations of organic solvents are permissible only if they are non-reactive with one another.[3]

2. Container Selection and Labeling:

  • Use a chemically compatible and properly designated waste container. High-density polyethylene (HDPE) containers are often suitable.[2][4] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[5]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must clearly identify the contents, including the full chemical name ("this compound") and the relative proportions if mixed with other compatible solvents.[3] The hazardous waste code is required before the waste is transported for off-site disposal.[6]

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4][7]

  • The storage area should be a well-ventilated location, such as a flammable storage cabinet.[2]

  • Keep the waste container tightly closed except when adding waste.[3][7]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[4]

4. Request for Disposal:

  • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[3][8]

  • Provide all necessary documentation, including the completed hazardous waste label.

5. Emergency Preparedness:

  • Ensure that a spill kit appropriate for flammable liquids is readily accessible.[2]

  • In case of a spill, immediately alert personnel, control ignition sources, and follow your laboratory's established spill response procedures.[2]

  • For skin contact, wash the affected area with soap and water.[1] If inhaled, move to fresh air.[1] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_disposal Final Disposal start Generate this compound Waste characterize Identify as Non-Halogenated Organic Solvent start->characterize container Select Appropriate Waste Container characterize->container label_waste Affix Hazardous Waste Label container->label_waste store Store in Satellite Accumulation Area label_waste->store check_full Container Full? store->check_full check_full->store No request_pickup Request EHS/Certified Vendor Pickup check_full->request_pickup Yes end Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3,4,7-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3,4,7-Tetramethyloctane was located. The following guidance is based on safety information for structurally similar long-chain alkanes, such as dodecane (C12H26), and general principles for handling flammable liquid hydrocarbons. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment

Based on data for similar C12 alkanes, this compound is anticipated to present the following hazards:

  • Flammability: Assumed to be a combustible liquid. Vapors may form flammable mixtures with air.

  • Health Hazards:

    • Skin Irritation: Prolonged or repeated contact may cause skin irritation or dermatitis.

    • Eye Irritation: Direct contact may cause eye irritation.

    • Aspiration Hazard: If swallowed, may be harmful as it can enter the lungs and cause damage.

    • Inhalation: Inhalation of high concentrations of vapor or mist may cause respiratory irritation, coughing, and shortness of breath.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to minimize exposure and ensure personal safety.

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against splashes and sprays that could cause eye irritation.
Skin and Body Protection Chemical-resistant lab coat.Provides a barrier against incidental skin contact.
Hand Protection Nitrile rubber gloves.Offers protection against skin contact. Users should check glove manufacturer's compatibility charts for specific breakthrough times.
Respiratory Protection Not typically required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is insufficient or during spill cleanup.Protects against inhalation of vapors or mists, especially in poorly ventilated areas.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is vital for minimizing risks associated with this compound.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer Proceed to Handling handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Securely Cap Container handle_use->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EHS cleanup_waste->cleanup_disposal

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available safety information for similar chemicals.

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure a chemical fume hood is operational and available for use.

  • Handling:

    • Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Keep containers tightly closed when not in use to prevent vapor release.

    • Use compatible materials for storage and transfer to avoid degradation.

  • Cleanup:

    • Wipe down the work surface with an appropriate solvent and then soap and water after use.

    • Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Management Diagram

Disposal Plan for this compound Waste waste_gen Waste Generation (Unused chemical, contaminated materials) waste_collect Collect in a labeled, sealed, compatible container waste_gen->waste_collect waste_seg Segregate as Non-Halogenated Organic Waste waste_collect->waste_seg waste_store Store in designated Satellite Accumulation Area waste_seg->waste_store waste_pickup Arrange for pickup by Environmental Health & Safety (EHS) waste_store->waste_pickup

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound (including unused product and contaminated disposables) in a clearly labeled, sealed, and chemically compatible container.

  • Waste Segregation:

    • Label the waste container as "Non-Halogenated Organic Waste." Do not mix with halogenated solvents or other incompatible waste streams.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, away from sources of ignition.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour down the drain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.